AL-3138
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H33FO4 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,5S)-2-[(E,3R)-4-fluoro-3-hydroxyoct-1-enyl]-5-hydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H33FO4/c1-2-3-9-17(21)19(23)14-12-15-11-13-18(22)16(15)8-6-4-5-7-10-20(24)25/h4,6,12,14-19,22-23H,2-3,5,7-11,13H2,1H3,(H,24,25)/b6-4-,14-12+/t15-,16-,17?,18+,19-/m1/s1 |
InChI Key |
NHYHWZWUGGQHGO-CBWXEDHYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
AL-3138 prostaglandin F2alpha analogue
An In-depth Technical Guide to AL-3138: A Selective Prostaglandin (B15479496) F2α Analogue For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, chemically identified as 11-deoxy-16-fluoro Prostaglandin F2α (PGF2α), is a synthetic analogue of PGF2α. It is characterized as a potent and selective antagonist of the prostaglandin F (FP) receptor, a Gq-protein coupled receptor involved in numerous physiological processes. Notably, this compound also exhibits partial agonist activity. Its high selectivity for the FP receptor over other prostanoid receptors makes it a valuable pharmacological tool for investigating FP receptor-mediated signaling pathways and for the preclinical exploration of therapeutic strategies targeting this receptor. This document provides a comprehensive overview of the pharmacological profile of this compound, its mechanism of action, and the experimental protocols used for its characterization.
Chemical and Pharmacological Profile
This compound is a synthetic prostaglandin analogue designed to selectively interact with the FP receptor.[1] Its primary role in pharmacology is as a competitive antagonist, allowing for the specific blockade of FP receptor activation by endogenous ligands like PGF2α or synthetic agonists.[1]
Chemical Identity
-
Chemical Name : 11-deoxy-16-fluoro PGF2α
-
CAS Number : 64603-03-8[2]
-
Description : A synthetic analogue of Prostaglandin F2α, structurally modified by the removal of the hydroxyl group at the C-11 position and the introduction of a fluorine atom at the C-16 position.
Pharmacological Action
This compound functions as a selective FP receptor antagonist with partial agonist properties.[1] This dual characteristic means that while it can block the receptor from being activated by more potent, full agonists, it can also weakly activate the receptor itself, though to a much lesser degree than the natural ligand PGF2α.[1]
Quantitative Pharmacological Data
The pharmacological activity of this compound has been quantified in various in vitro cellular assays. The following tables summarize the key potency and affinity data from studies using A7r5 rat thoracic aorta smooth muscle cells and Swiss 3T3 mouse fibroblasts, both of which endogenously express the FP receptor.[1]
Table 1: Agonist Activity of this compound at the FP Receptor
| Cell Line | Parameter | Value (mean ± S.E.M.) | Efficacy (Emax) |
|---|---|---|---|
| A7r5 Cells | EC50 | 72.2 ± 17.9 nM | 37% |
| Swiss 3T3 Cells | EC50 | 20.5 ± 2.8 nM | 33% |
Data sourced from Sharif et al., 2000.[1]
Table 2: Antagonist Activity of this compound at the FP Receptor (A7r5 Cells)
| Parameter | Description | Value (mean ± S.E.M.) |
|---|---|---|
| Ki | Inhibitor constant vs. fluprostenol (B1673476) | 296 ± 17 nM |
| Kb | Antagonist dissociation constant vs. fluprostenol | 182 ± 44 nM |
| -log Kb | 6.79 ± 0.1 |
Data sourced from Sharif et al., 2000.[1]
Table 3: Receptor Binding Affinity of this compound
| Assay Type | Radioligand | Receptor Source | Parameter | Value (mean ± S.D.) |
|---|---|---|---|---|
| Competitive Binding | [3H]PGF2α | FP Receptors | IC50 | 312 ± 95 nM |
Data sourced from Sharif et al., 2000.[1]
Mechanism of Action and Signaling Pathways
The FP receptor is a canonical G-protein coupled receptor (GPCR) that primarily signals through the Gαq subunit.
FP Receptor Signaling Cascade
Activation of the FP receptor by a full agonist like PGF2α initiates a well-defined signaling cascade. The Gαq protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). The elevation of [Ca2+]i and the presence of DAG collectively activate Protein Kinase C (PKC), leading to the phosphorylation of downstream target proteins and subsequent cellular responses, such as smooth muscle contraction.
Action of this compound as a Partial Agonist/Antagonist
As a competitive antagonist, this compound binds to the same site on the FP receptor as PGF2α. When co-administered, it prevents the full agonist from binding, thereby inhibiting the robust downstream signaling. As a partial agonist, this compound itself can induce a submaximal response. This dual activity is concentration-dependent and depends on the presence of a full agonist.
Experimental Protocols
The characterization of this compound relies on two key in vitro pharmacology assays: a functional assay to measure second messenger production (phosphoinositide turnover) and a binding assay to determine affinity for the receptor.[1]
Protocol: FP Receptor-Mediated Phosphoinositide (PI) Turnover Assay
This protocol is a synthesized representation based on the methodology described by Sharif et al., 2000, for A7r5 cells.
Objective: To quantify the ability of this compound to stimulate (agonist) or inhibit (antagonist) the production of inositol phosphates (IPs) via the FP receptor.
Materials:
-
A7r5 cells
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
[³H]myo-inositol radiolabel
-
Inositol-free DMEM
-
Lithium Chloride (LiCl) solution
-
Test compounds: this compound, fluprostenol (full agonist)
-
Trichloroacetic acid (TCA)
-
Dowex AG1-X8 anion-exchange resin
-
Scintillation cocktail and counter
Methodology:
-
Cell Culture and Labeling:
-
Culture A7r5 cells in 24-well plates until confluent.
-
Replace the medium with inositol-free DMEM containing 1% dialyzed FBS and [³H]myo-inositol (e.g., 0.5 µCi/mL).
-
Incubate for 48-72 hours to allow for the incorporation of the radiolabel into membrane phosphoinositides.
-
-
Agonist Assay:
-
Wash the labeled cells with a buffer (e.g., Krebs-Henseleit).
-
Pre-incubate the cells with buffer containing 10 mM LiCl for 15 minutes. LiCl inhibits inositol monophosphatase, causing IPs to accumulate.
-
Add varying concentrations of this compound to the wells.
-
Incubate for 45 minutes at 37°C.
-
-
Antagonist Assay:
-
Following the pre-incubation with LiCl, add varying concentrations of the antagonist (this compound).
-
Incubate for 15-30 minutes.
-
Add a fixed concentration of a full agonist (e.g., fluprostenol at its EC80) to the wells.
-
Incubate for an additional 45 minutes at 37°C.
-
-
Extraction and Quantification:
-
Terminate the reaction by aspirating the medium and adding ice-cold 5% TCA.
-
Incubate on ice for 30 minutes to precipitate macromolecules.
-
Collect the TCA-soluble supernatant containing the [³H]-IPs.
-
Apply the supernatant to Dowex anion-exchange columns to separate [³H]-IPs from free [³H]myo-inositol.
-
Elute the total [³H]-IPs with a high molarity salt solution (e.g., 1 M ammonium (B1175870) formate).
-
Measure the radioactivity of the eluate using a liquid scintillation counter.
-
-
Data Analysis:
-
For agonist activity, plot radioactivity (counts per minute) against the log concentration of this compound to determine EC50 and Emax values using non-linear regression.
-
For antagonist activity, plot the response to the full agonist against the log concentration of this compound to determine the inhibitor potency (Ki or Kb) using the Cheng-Prusoff equation or Schild analysis.
-
Protocol: [³H]PGF2α Competitive Receptor Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for the FP receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membrane preparation from a source rich in FP receptors (e.g., bovine corpora lutea, or cells overexpressing the receptor).
-
[³H]PGF2α radioligand.
-
Unlabeled PGF2α (for determining non-specific binding).
-
Test compound: this compound.
-
Binding buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Methodology:
-
Assay Setup:
-
In assay tubes, combine the cell membrane preparation, a fixed concentration of [³H]PGF2α (typically at or below its Kd value), and binding buffer.
-
For Total Binding wells, add buffer only.
-
For Non-Specific Binding wells, add a high concentration of unlabeled PGF2α (e.g., 10 µM).
-
For Competition wells, add varying concentrations of this compound.
-
-
Incubation:
-
Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]PGF2α.
-
Conclusion and Therapeutic Relevance
This compound is a well-characterized, selective FP receptor antagonist that serves as a critical tool for pharmacological research.[1] While FP receptor agonists are established therapeutics for glaucoma, the therapeutic potential of FP antagonists is an area of active investigation. By blocking the FP receptor, antagonists could potentially treat conditions where PGF2α is pathologically elevated, such as in preterm labor, endometriosis, and certain inflammatory or fibrotic diseases. The detailed pharmacological profile of this compound provides a benchmark for the development of new, more potent, and selective FP receptor antagonists with improved pharmacokinetic properties suitable for clinical development.
References
Understanding the Partial Agonist Activity of AL-3138: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological characteristics of AL-3138, focusing on its partial agonist activity at the prostaglandin (B15479496) F2α (FP) receptor. The information presented is collated from a key study investigating its mechanism of action and selectivity.
Core Concepts: Partial Agonism
A partial agonist is a receptor ligand that binds to and activates a given receptor, but has only partial efficacy at the receptor relative to a full agonist. This means it produces a response that is lower than the maximum possible response for that receptor, even at full receptor occupancy. Concurrently, by occupying the receptor binding site, a partial agonist can act as a competitive antagonist, blocking the binding and activity of a full agonist. This compound exhibits this dual activity at the FP prostanoid receptor.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data describing the partial agonist and antagonist activities of this compound, as well as its binding affinity for the FP receptor.
Table 1: Agonist Activity of this compound at the FP Receptor
| Cell Line | EC50 (nM) | Emax (%) |
| A7r5 Rat Thoracic Aorta Smooth Muscle Cells | 72.2 ± 17.9 | 37 |
| Swiss 3T3 Mouse Fibroblasts | 20.5 ± 2.8 | 33 |
EC50: Half maximal effective concentration. Emax: Maximum efficacy relative to a full agonist.
Table 2: Antagonist Activity of this compound at the FP Receptor in A7r5 Cells
| Parameter | Value (nM) | Description |
| Ki | 296 ± 17 | Inhibitory constant, indicating the concentration required to inhibit 50% of the specific binding of a radioligand. |
| Kb | 182 ± 44 | Equilibrium dissociation constant for an antagonist, indicating the concentration at which 50% of the receptors are occupied. |
| -log Kb | 6.79 ± 0.1 | The negative logarithm of the Kb value. |
Table 3: Binding Affinity of this compound for the FP Receptor
| Parameter | Value (nM) | Description |
| IC50high | 312 ± 95 | The concentration of a drug that is required for 50% inhibition of a specific binding of a radioligand in a high-affinity state. |
Table 4: Selectivity of this compound
This compound demonstrated high selectivity for the FP receptor, with minimal or no antagonistic effects observed at other prostanoid receptors, including EP2, EP4, DP, and TP receptors.[1][2][3]
Signaling Pathway of this compound at the FP Receptor
The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon binding of an agonist like PGF2α or a partial agonist like this compound, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in intracellular calcium is a key event in mediating the physiological effects of FP receptor activation. The functional assays for this compound quantified the generation of inositol phosphates, the precursors to IP3.
Caption: Signaling pathway of this compound at the FP receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's partial agonist activity.
FP Receptor-Mediated Phosphoinositide Turnover Assay
This assay was used to determine the functional agonist and antagonist potency of this compound by measuring the accumulation of inositol phosphates.
Cell Culture and Preparation:
-
A7r5 rat thoracic aorta smooth muscle cells or Swiss 3T3 mouse fibroblasts were cultured to confluency in appropriate growth medium.
-
Cells were seeded into 24-well plates and grown for 48-72 hours.
-
Cells were labeled with myo-[3H]inositol (1 µCi/mL) in inositol-free medium for 24 hours to incorporate the radiolabel into cellular phosphoinositides.
Agonist Assay Protocol:
-
After radiolabeling, cells were washed with serum-free medium containing 10 mM LiCl.
-
Cells were pre-incubated with LiCl for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Varying concentrations of this compound were added to the wells.
-
The incubation was carried out for 30 minutes at 37°C.
-
The reaction was terminated by the addition of ice-cold perchloric acid.
-
The cell lysates were neutralized with KOH.
-
The total inositol phosphates were separated from free myo-[3H]inositol using Dowex anion-exchange chromatography.
-
The radioactivity of the eluted inositol phosphates was quantified by liquid scintillation counting.
-
EC50 and Emax values were calculated by non-linear regression analysis of the concentration-response curves.
Antagonist Assay Protocol:
-
The protocol is similar to the agonist assay, but cells were pre-incubated with various concentrations of this compound for 15 minutes before the addition of a fixed concentration of a full FP receptor agonist (e.g., fluprostenol).
-
The ability of this compound to inhibit the agonist-induced accumulation of inositol phosphates was measured.
-
Ki and Kb values were calculated from the rightward shift of the agonist concentration-response curve in the presence of this compound.
Caption: Workflow for the phosphoinositide turnover assay.
[3H]PGF2α Radioligand Binding Assay
This assay was performed to determine the binding affinity of this compound for the FP receptor.
Membrane Preparation:
-
Cells expressing the FP receptor were harvested and homogenized in ice-cold buffer.
-
The homogenate was centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant was then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet was washed and resuspended in a binding buffer.
Binding Assay Protocol:
-
Aliquots of the membrane preparation were incubated with a fixed concentration of the radioligand [3H]PGF2α.
-
Increasing concentrations of unlabeled this compound were added to compete for binding with the radioligand.
-
Non-specific binding was determined in the presence of a high concentration of an unlabeled full agonist.
-
The incubation was carried out at a specific temperature for a defined period to reach equilibrium.
-
The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters were washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters was measured by liquid scintillation counting.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]PGF2α) was determined by non-linear regression analysis of the competition binding curve.
Caption: Workflow for the radioligand binding assay.
References
AL-3138: A Technical Guide to its Prostanoid Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-3138 is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α) that has been identified as a potent and selective antagonist of the FP prostanoid receptor. This technical guide provides a comprehensive overview of the selectivity profile of this compound against the family of prostanoid receptors. The information presented herein is intended to support researchers and professionals in the fields of pharmacology and drug development in their understanding and utilization of this important pharmacological tool.
Prostanoid receptors, a group of G protein-coupled receptors (GPCRs), are activated by prostaglandins (B1171923) and thromboxanes, mediating a wide array of physiological and pathological processes. The family includes receptors for prostaglandin D2 (DP), prostaglandin E2 (EP1, EP2, EP3, EP4), prostaglandin F2α (FP), prostacyclin (IP), and thromboxane (B8750289) A2 (TP). The specific interaction of ligands with these receptors dictates their biological effects, making receptor selectivity a critical aspect of drug design and development.
This compound Selectivity Profile
The selectivity of this compound has been primarily characterized through functional and binding assays. The available data demonstrates a high affinity and antagonist activity at the FP receptor, with minimal to no activity at several other prostanoid receptor subtypes.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound's activity at various prostanoid receptors.
Table 1: Functional Activity of this compound at the FP Prostanoid Receptor [1][2]
| Parameter | Cell Line | Value |
| Agonist EC50 | A7r5 | 72.2 ± 17.9 nM |
| Swiss 3T3 | 20.5 ± 2.8 nM | |
| Antagonist Ki | A7r5 | 296 ± 17 nM |
| Antagonist Kb | A7r5 | 182 ± 44 nM |
EC50: Half maximal effective concentration. Ki: Inhibitor constant. Kb: Equilibrium dissociation constant of the antagonist.
Table 2: Binding Affinity of this compound at the FP Prostanoid Receptor [1][2]
| Parameter | Receptor Source | Value |
| IC50 | FP Receptor | 312 ± 95 nM |
IC50: Half maximal inhibitory concentration.
Table 3: Selectivity of this compound Against Other Prostanoid Receptors [1][2]
| Receptor | Activity |
| EP2 | Minimal or no antagonistic effect |
| EP4 | Minimal or no antagonistic effect |
| DP | Minimal or no antagonistic effect |
| TP | Minimal or no antagonistic effect |
| EP1 | Not reported |
| EP3 | Not reported |
| IP | Not reported |
Experimental Protocols
The characterization of this compound's selectivity profile relies on established in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assay for FP Receptor
This assay determines the binding affinity of a compound to the FP receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow:
Radioligand Binding Assay Workflow
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human FP prostanoid receptor (e.g., A7r5 or Swiss 3T3 cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, [3H]PGF2α (the radioligand), and varying concentrations of the unlabeled test compound (this compound).
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled PGF2α.
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the incubation mixture through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
-
Scintillation Counting:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
-
Phosphoinositide Turnover Assay (Functional Assay)
This assay measures the functional activity of a compound at the FP receptor by quantifying the production of inositol (B14025) phosphates, a downstream signaling molecule.
Workflow:
Phosphoinositide Turnover Assay Workflow
Protocol:
-
Cell Culture and Labeling:
-
Culture cells endogenously expressing the FP receptor (e.g., A7r5 or Swiss 3T3 cells) in a multi-well plate.
-
Label the cells by incubating them with a medium containing [3H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
-
Assay:
-
Wash the cells to remove unincorporated [3H]myo-inositol.
-
Pre-incubate the cells with a buffer containing LiCl (to inhibit inositol monophosphatase) and, for antagonist determination, varying concentrations of this compound.
-
Stimulate the cells with an FP receptor agonist (e.g., fluprostenol). For agonist determination, stimulate with varying concentrations of this compound.
-
Incubate for a specific time (e.g., 30-60 minutes) to allow for the accumulation of inositol phosphates.
-
-
Extraction:
-
Stop the reaction by adding a cold acid solution (e.g., trichloroacetic acid).
-
Extract the soluble inositol phosphates from the cell lysate.
-
-
Separation and Quantification:
-
Separate the total [3H]inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography columns.
-
Elute the [3H]inositol phosphates and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [3H]inositol phosphates produced as a function of the agonist or antagonist concentration.
-
For agonist activity, determine the EC50 value from the dose-response curve.
-
For antagonist activity, determine the Kb value using the Schild equation or by analyzing the shift in the agonist's dose-response curve.
-
Signaling Pathway
The FP prostanoid receptor is a Gq protein-coupled receptor. Upon activation by an agonist, it initiates a signaling cascade that leads to the mobilization of intracellular calcium. This compound, as an antagonist, blocks this pathway.
FP Receptor Signaling Pathway
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the FP prostanoid receptor. Its selectivity has been established through both radioligand binding and functional assays, which demonstrate high affinity for the FP receptor and minimal to no activity at the EP2, EP4, DP, and TP receptors. The activity of this compound at the EP1, EP3, and IP receptors has not been reported in the reviewed literature. The detailed experimental protocols and an understanding of the FP receptor signaling pathway provided in this guide should aid researchers in utilizing this compound as a valuable tool for investigating the physiological and pathological roles of the FP prostanoid receptor.
References
Foundational Research on AL-3138 and FP Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning the synthetic prostaglandin (B15479496) analogue AL-3138 and its interaction with the prostaglandin F (FP) receptor. This document summarizes key quantitative data, details established experimental protocols for studying such interactions, and visualizes the core signaling pathways involved.
Introduction to this compound and the FP Receptor
The prostaglandin F2α (PGF2α) receptor, or FP receptor, is a G-protein coupled receptor (GPCR) that mediates the physiological effects of its endogenous ligand, PGF2α.[1] Activation of the FP receptor is implicated in a variety of physiological processes, including uterine contraction, luteolysis, and the regulation of intraocular pressure.[2][3] Consequently, the FP receptor is a significant target for therapeutic intervention, particularly in the treatment of glaucoma.[2]
This compound is a fluorinated PGF2α analogue that has been characterized as a potent and selective antagonist of the FP receptor.[4] It also exhibits partial agonist activity, making it a valuable pharmacological tool for elucidating the nuanced mechanisms of FP receptor signaling. This guide will explore the fundamental pharmacological properties of this compound and the signaling cascades it modulates through the FP receptor.
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters defining the interaction of this compound with the FP receptor, as determined in various preclinical studies.
| Parameter | Cell Line | Value | Description | Reference(s) |
| Partial Agonist Activity | ||||
| EC50 | A7r5 cells | 72.2 ± 17.9 nM | The molar concentration of this compound that produces 50% of its maximal response. | |
| EC50 | Swiss 3T3 cells | 20.5 ± 2.8 nM | The molar concentration of this compound that produces 50% of its maximal response. | |
| Emax | A7r5 cells | 37% | The maximum response produced by this compound relative to a full agonist. | |
| Emax | Swiss 3T3 cells | 33% | The maximum response produced by this compound relative to a full agonist. | |
| Antagonist Activity | ||||
| Ki | A7r5 cells | 296 ± 17 nM | The equilibrium inhibition constant, indicating the binding affinity of this compound as a competitive antagonist. | |
| Kb | A7r5 cells | 182 ± 44 nM | The equilibrium dissociation constant for an antagonist, determined from functional assays. | |
| -log Kb | A7r5 cells | 6.79 ± 0.1 | The negative logarithm of the Kb value. | |
| Binding Affinity | ||||
| IC50high | FP Receptors | 312 ± 95 nM | The concentration of this compound that displaces 50% of a radiolabeled ligand from the high-affinity binding site of the FP receptor. |
FP Receptor Signaling Pathways
Activation of the FP receptor by an agonist initiates a cascade of intracellular events primarily through the Gq family of G proteins. The binding of an agonist, such as PGF2α or a partial agonist like this compound, induces a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of downstream effector proteins, including mitogen-activated protein kinases (MAPKs) such as ERK1/2. This signaling cascade ultimately culminates in a cellular response.
FP Receptor Signaling Pathway
Experimental Protocols
The characterization of compounds like this compound relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a receptor.
Materials:
-
Cell membranes expressing the FP receptor
-
[3H]-PGF2α (radioligand)
-
This compound or other test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a dilution series of the unlabeled test compound (e.g., this compound).
-
In a 96-well plate, add the cell membranes, a fixed concentration of [3H]-PGF2α, and varying concentrations of the test compound.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled FP receptor agonist.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Phosphoinositide Turnover Assay
This functional assay measures the accumulation of inositol phosphates (IPs) following receptor activation.
Materials:
-
Cells expressing the FP receptor (e.g., A7r5 or Swiss 3T3 cells)
-
[3H]-myo-inositol
-
Agonist (e.g., PGF2α) and/or antagonist (e.g., this compound)
-
Lithium chloride (LiCl) solution
-
Perchloric acid or trichloroacetic acid
-
Dowex AG1-X8 resin (formate form)
-
Scintillation fluid and counter
Procedure:
-
Seed cells in multi-well plates and grow to near confluence.
-
Label the cells by incubating them overnight with [3H]-myo-inositol in inositol-free medium. This incorporates the radiolabel into the cellular phosphoinositide pool.
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells with a LiCl-containing buffer. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
To test for antagonist activity, pre-incubate the cells with this compound for a defined period before adding the agonist.
-
Stimulate the cells with the agonist for a specific time.
-
Terminate the reaction by adding ice-cold acid (e.g., perchloric acid).
-
Neutralize the cell lysates.
-
Separate the total [3H]-inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography with Dowex resin.
-
Elute the [3H]-IPs and quantify the radioactivity using a scintillation counter.
-
The potency (EC50) of agonists and the potency (IC50 or Kb) of antagonists can be determined from concentration-response curves.
Experimental Workflow for this compound Characterization
Developmental Status of this compound
Based on available scientific literature, this compound is primarily utilized as a preclinical research tool. There is no publicly available information to suggest that this compound has entered clinical trials for any indication. Its value lies in its specific pharmacological profile, which allows researchers to probe the function and signaling of the FP receptor in various experimental models.
Conclusion
This compound is a well-characterized pharmacological agent that acts as a selective FP receptor antagonist with partial agonist properties. Its utility in foundational research has contributed significantly to the understanding of FP receptor signaling, a pathway of considerable therapeutic importance. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for scientists and researchers working in the field of prostanoid receptor pharmacology and drug development.
References
- 1. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 2. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
AL-3138: A Technical Guide to its Discovery and Pharmacological Profile
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and pharmacological characterization of AL-3138, a selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed pharmacological properties and experimental methodologies associated with this compound.
Introduction
This compound, with the chemical name 11-Deoxy-16-fluoro PGF2α, is a synthetic analog of prostaglandin F2α (PGF2α)[1]. It has been identified as a potent and selective antagonist of the FP prostanoid receptor. The discovery and characterization of this compound have provided a valuable pharmacological tool for investigating the physiological and pathological roles of the FP receptor. This guide will delve into the quantitative pharmacology of this compound, the detailed experimental protocols used for its characterization, and the signaling pathways it modulates.
Pharmacological Data
The pharmacological profile of this compound has been primarily characterized through functional and receptor binding assays. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Agonist and Antagonist Potency of this compound at the FP Receptor
| Parameter | Cell Line | Value |
| Agonist Activity (EC50) | A7r5 rat thoracic aorta smooth muscle cells | 72.2 ± 17.9 nM |
| Swiss 3T3 fibroblasts | 20.5 ± 2.8 nM | |
| Maximum Efficacy (Emax) | A7r5 rat thoracic aorta smooth muscle cells | 37% |
| Swiss 3T3 fibroblasts | 33% | |
| Antagonist Potency (Ki) | A7r5 rat thoracic aorta smooth muscle cells | 296 ± 17 nM |
| Antagonist Potency (Kb) | A7r5 rat thoracic aorta smooth muscle cells | 182 ± 44 nM |
Data presented as mean ± standard error of the mean.
Table 2: FP Receptor Binding Affinity of this compound
| Parameter | Radioligand | Preparation | Value |
| IC50 | [³H]PGF2α | FP Receptor | 312 ± 95 nM |
Data presented as mean ± standard error of the mean.
Experimental Protocols
The characterization of this compound involved key in vitro pharmacological assays. The detailed methodologies for these experiments are provided below.
Phosphoinositide Turnover Assay
This functional assay was used to determine the agonist and antagonist activity of this compound at the FP receptor by measuring the production of inositol (B14025) phosphates (IPs), a downstream second messenger of FP receptor activation.
3.1.1. Cell Culture and Labeling:
-
A7r5 rat thoracic aorta smooth muscle cells or Swiss 3T3 fibroblasts are cultured to near confluency in appropriate growth medium.
-
Cells are then labeled for 24-48 hours with myo-[³H]inositol (2-10 µCi/mL) in an inositol-free medium. This allows for the incorporation of the radiolabel into the cellular phosphoinositide pools.
3.1.2. Agonist/Antagonist Treatment:
-
After labeling, the cells are washed with a buffer (e.g., Hanks' Balanced Salt Solution) to remove unincorporated [³H]inositol.
-
For antagonist studies, cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 15-30 minutes).
-
Subsequently, a known FP receptor agonist (e.g., fluprostenol) is added at a concentration that elicits a submaximal response (e.g., EC80).
-
For agonist studies, cells are directly treated with varying concentrations of this compound.
-
The incubation is carried out for a defined time (e.g., 30-60 minutes) at 37°C in the presence of LiCl (10 mM), which inhibits inositol monophosphatase, leading to the accumulation of IPs.
3.1.3. Extraction and Quantification of Inositol Phosphates:
-
The incubation is terminated by the addition of a cold quenching solution (e.g., 10% trichloroacetic acid).
-
The cell lysates are collected, and the aqueous phase containing the radiolabeled IPs is separated from the lipid phase.
-
The total [³H]inositol phosphates are isolated using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
The radioactivity of the eluted fractions is quantified using liquid scintillation counting.
3.1.4. Data Analysis:
-
Agonist potency (EC50) and efficacy (Emax) are determined by non-linear regression analysis of the concentration-response curves.
-
Antagonist potency (Ki or Kb) is calculated from the shift in the agonist concentration-response curve in the presence of the antagonist, using the Cheng-Prusoff or Schild analysis.
Radioligand Binding Assay
This assay was employed to determine the binding affinity of this compound to the FP receptor by measuring its ability to compete with a radiolabeled ligand.
3.2.1. Membrane Preparation:
-
Cells or tissues expressing the FP receptor are homogenized in a cold buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed centrifugation to pellet the membrane fraction containing the receptors.
-
The membrane pellet is washed and resuspended in a suitable assay buffer, and the protein concentration is determined.
3.2.2. Competitive Binding Assay:
-
The assay is performed in a multi-well plate format.
-
To each well, the following are added in a specific order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)[2].
-
Varying concentrations of unlabeled this compound (competitor).
-
A fixed concentration of a radiolabeled FP receptor ligand, typically [³H]PGF2α, at a concentration near its Kd value.
-
The prepared membrane suspension.
-
-
Non-specific binding is determined in the presence of a saturating concentration of an unlabeled FP receptor agonist (e.g., 10 µM PGF2α)[2].
-
Total binding is determined in the absence of any competitor.
3.2.3. Incubation and Separation of Bound and Free Ligand:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioactivity.
3.2.4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.
-
The binding affinity (Ki) of this compound is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows associated with the pharmacological characterization of this compound.
Caption: FP Receptor Signaling Pathway.
Caption: Phosphoinositide Turnover Assay Workflow.
References
AL-3138: A Technical Review of its Role as a Selective FP Prostanoid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-3138 is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α) that has been identified as a potent and selective antagonist of the FP prostanoid receptor.[1][2] This technical guide provides a comprehensive review of the scientific research on this compound, detailing its mechanism of action, pharmacological properties, and the experimental protocols used to characterize it. The information is intended for researchers, scientists, and professionals involved in drug development and discovery, particularly those with an interest in prostanoid receptor pharmacology.
Chemical Properties
This compound is chemically known as 11-deoxy-16-fluoro PGF2α. Its structure as a PGF2α analog allows it to interact with the FP receptor, while the modifications confer its antagonist properties.
Mechanism of Action
This compound functions as a selective antagonist at the FP prostanoid receptor.[1][2] The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGF2α, couples to the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with Ca2+, activates protein kinase C (PKC).
By binding to the FP receptor, this compound competitively inhibits the binding of PGF2α and other FP receptor agonists, thereby blocking the initiation of this signaling cascade and preventing the generation of inositol phosphates and the subsequent increase in intracellular calcium.[1]
Downstream of the initial Gq-PLC pathway, activation of the FP receptor has been shown to stimulate the Ras/Raf signaling pathway.[3] This can lead to the activation of T-cell factor (Tcf) transcriptional activity, which in turn upregulates the expression of target genes such as cysteine-rich protein 61 (Cyr61), a secreted extracellular matrix-associated protein involved in cell adhesion and migration.[3] this compound, by blocking the primary FP receptor signaling, is expected to inhibit these downstream events.
Quantitative Pharmacological Data
The pharmacological activity of this compound has been characterized in vitro using various cell-based assays. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Agonist and Antagonist Potency of this compound
| Parameter | Cell Line | Value | Reference |
| Agonist Activity | |||
| EC50 | A7r5 rat thoracic aorta smooth muscle cells | 72.2 ± 17.9 nM | [1][2] |
| Emax | A7r5 rat thoracic aorta smooth muscle cells | 37% | [1][2] |
| EC50 | Mouse Swiss 3T3 fibroblasts | 20.5 ± 2.8 nM | [1][2] |
| Emax | Mouse Swiss 3T3 fibroblasts | 33% | [1][2] |
| Antagonist Activity | |||
| IC50 (for [3H]PGF2α binding) | FP receptors | 312 ± 95 nM | [1][2] |
| Ki (against fluprostenol) | A7r5 cells | 296 ± 17 nM | [1][2] |
| Kb (against fluprostenol) | A7r5 cells | 182 ± 44 nM | [1][2] |
| -log Kb | A7r5 cells | 6.79 ± 0.1 | [1][2] |
Table 2: Selectivity of this compound for Prostanoid Receptors
| Receptor Subtype | Activity | Reference |
| EP2 | Minimal or no antagonistic effects | [1][2] |
| EP4 | Minimal or no antagonistic effects | [1][2] |
| DP | Minimal or no antagonistic effects | [1][2] |
| TP | Minimal or no antagonistic effects | [1][2] |
Experimental Protocols
The primary assay used to characterize the antagonist activity of this compound is the phosphoinositide turnover assay. This method measures the accumulation of inositol phosphates, the downstream products of FP receptor activation.
Phosphoinositide Turnover Assay in A7r5 Cells
Objective: To determine the antagonist potency of this compound against an FP receptor agonist (fluprostenol) by measuring the inhibition of inositol phosphate (B84403) generation.
Materials:
-
A7r5 rat thoracic aorta smooth muscle cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
[3H]-myo-inositol
-
Krebs-bicarbonate buffer or other suitable physiological salt solution
-
Lithium chloride (LiCl) solution
-
This compound (test compound)
-
Fluprostenol (FP receptor agonist)
-
Dowex AG1-X8 resin (formate form)
-
Formic acid solutions of increasing molarity
-
Scintillation cocktail
-
Scintillation counter
Methodology:
-
Cell Culture and Labeling:
-
A7r5 cells are seeded in multi-well plates and grown to near confluency.
-
The cells are then labeled by incubating them overnight (18-24 hours) in a culture medium containing [3H]-myo-inositol. This allows for the incorporation of the radiolabel into the cellular phosphoinositide pools.
-
-
Pre-incubation with Antagonist:
-
The labeling medium is removed, and the cells are washed with a physiological salt solution.
-
Cells are pre-incubated with various concentrations of this compound for a specified period (e.g., 30 minutes) in the presence of LiCl. LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
-
Agonist Stimulation:
-
Following pre-incubation, cells are stimulated with a fixed concentration of the FP receptor agonist, fluprostenol, for a defined time (e.g., 60 minutes).
-
-
Extraction of Inositol Phosphates:
-
The reaction is terminated by the addition of a cold acid solution (e.g., trichloroacetic acid or perchloric acid).
-
The cell lysates are collected, and the aqueous phase containing the inositol phosphates is separated from the lipid phase.
-
-
Chromatographic Separation and Quantification:
-
The aqueous extracts are applied to Dowex AG1-X8 anion-exchange columns.
-
The columns are washed to remove free [3H]-myo-inositol.
-
The total inositol phosphates are eluted from the column using a high concentration of formic acid.
-
The radioactivity in the eluate is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The amount of [3H]-inositol phosphates is plotted against the concentration of this compound.
-
The IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced response) is determined from the concentration-response curve.
-
The Ki (inhibitor constant) and Kb (dissociation constant of the antagonist) values can be calculated using the Cheng-Prusoff equation.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways associated with FP receptor activation and the point of inhibition by this compound.
Caption: FP Receptor Gq-PLC Signaling Pathway and Inhibition by this compound.
Caption: Downstream Ras/Raf/Tcf Signaling Pathway regulated by FP Receptor.
In Vivo and Pharmacokinetic Data
A comprehensive search of the scientific literature did not yield any specific in vivo or pharmacokinetic data for this compound. Studies detailing its absorption, distribution, metabolism, and excretion (ADME) properties in animal models or humans are not publicly available at the time of this review. Therefore, the in vivo efficacy and safety profile of this compound remain to be determined.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the FP prostanoid receptor. Its characterization as a potent and selective antagonist is well-supported by in vitro pharmacological data. The primary mechanism of action involves the competitive inhibition of the Gq-PLC signaling pathway, preventing the mobilization of intracellular calcium. Further research is warranted to explore the in vivo pharmacokinetic and pharmacodynamic properties of this compound to assess its potential as a therapeutic agent. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a resource for researchers in the field of prostanoid pharmacology and drug development.
References
- 1. This compound antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]
AL-3138: A Technical Guide to a Selective FP Prostaglandin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AL-3138 is a potent and selective antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor. As a synthetic analog of PGF2α, specifically 11-Deoxy-16-fluoro PGF2α, it plays a crucial role in elucidating the physiological and pathological functions mediated by the FP receptor. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols associated with this compound, serving as a vital resource for researchers in pharmacology and drug development.
Chemical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 64603-03-8[1] |
| IUPAC Name | (Z)-7-((1R,2S,5R)-2-((E)-4-fluoro-4-hydroxyoct-1-en-1-yl)-5-hydroxycyclopentyl)hept-5-enoic acid |
| Molecular Formula | C₂₀H₃₃FO₄ |
| Molecular Weight | 356.47 g/mol |
| Appearance | Not specified (likely a solid) |
| Solubility | Information not available |
| Storage Conditions | Store at -20°C for long-term stability |
Biological Activity
This compound is a selective antagonist of the FP prostaglandin receptor. Its primary mechanism of action is the inhibition of FP receptor-mediated production of inositol (B14025) phosphates.[1]
Receptor Specificity and Potency
In vitro studies have demonstrated the selectivity of this compound for the FP receptor over other prostanoid receptors.
Table 2: In Vitro Activity of this compound
| Parameter | Cell Line | Value |
| EC₅₀ (as a partial agonist) | A7r5 | 72.2 ± 17.9 nM |
| EC₅₀ (as a partial agonist) | Swiss 3T3 | 20.5 ± 2.8 nM |
| Kᵢ (antagonist potency) | A7r5 | 296 ± 17 nM |
| Kₑ (antagonist potency) | A7r5 | 182 ± 44 nM |
Mechanism of Action: FP Receptor Signaling Pathway
The prostaglandin FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[2][3][4] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4][5] IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm.[5][6] This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers various downstream cellular responses. This compound acts by blocking the initial step of this cascade, the activation of the FP receptor by its agonists.
Experimental Protocols
The following protocols are based on the methodologies described in the scientific literature for the characterization of this compound.
Cell Culture
-
A7r5 Rat Thoracic Aorta Smooth Muscle Cells: These cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics (penicillin/streptomycin). Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Swiss 3T3 Mouse Embryonic Fibroblasts: These cells are cultured under similar conditions to A7r5 cells, using DMEM with 10% FBS, L-glutamine, and antibiotics at 37°C and 5% CO₂.
Phosphoinositide Turnover Assay
This assay measures the accumulation of inositol phosphates (IPs) in response to receptor activation.
Methodology:
-
Cell Seeding and Labeling: Plate A7r5 or Swiss 3T3 cells in 24-well plates and grow to near confluency. Label the cells by incubating them in a medium containing [³H]myo-inositol for 48-72 hours.
-
Assay Initiation: Wash the cells with a serum-free medium. Pre-incubate the cells with a buffer containing 10 mM lithium chloride (LiCl) for 15 minutes to inhibit inositol monophosphatase.
-
Compound Addition: For antagonist studies, add varying concentrations of this compound and incubate for a specified period. Then, add a fixed concentration of a PGF2α agonist (e.g., fluprostenol). For agonist studies, add varying concentrations of this compound alone.
-
Reaction Termination and IP Isolation: Stop the reaction by adding ice-cold formic acid. Isolate the total inositol phosphates from the cell lysates using anion-exchange chromatography.
-
Quantification: Quantify the amount of [³H]-labeled inositol phosphates using liquid scintillation counting.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the FP receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cultured A7r5 or Swiss 3T3 cells by homogenization and centrifugation.
-
Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of radiolabeled PGF2α (e.g., [³H]PGF2α) and varying concentrations of unlabeled this compound in a suitable binding buffer.
-
Incubation and Filtration: Incubate the mixture to allow binding to reach equilibrium. Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing and Counting: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data to determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. This can be converted to a Ki value.
Conclusion
This compound is an indispensable pharmacological tool for investigating the roles of the FP receptor in various physiological and disease states. Its high selectivity and well-characterized antagonist properties make it a valuable reagent for in vitro and in vivo studies. This guide provides core technical information to facilitate its effective use in research and development.
References
- 1. This compound|CAS 64603-03-8|DC Chemicals [dcchemicals.com]
- 2. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 5. Inositol phosphate - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
The Therapeutic Potential of AL-3138: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Selective FP Prostanoid Receptor Antagonist
Introduction
AL-3138, a synthetic analog of prostaglandin (B15479496) F2α, has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of the prostaglandin F (FP) receptor. As a selective antagonist, this compound holds therapeutic potential for a range of conditions where FP receptor activation is implicated, including glaucoma, cardiovascular diseases, and primary dysmenorrhea. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies associated with this compound to support further research and development efforts.
Core Mechanism of Action: FP Receptor Antagonism
This compound exerts its pharmacological effects by selectively binding to and blocking the activation of the FP prostanoid receptor, a G-protein coupled receptor (GPCR). The activation of the FP receptor by its endogenous ligand, prostaglandin F2α (PGF2α), initiates a signaling cascade that is primarily coupled through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is crucial in mediating various physiological responses, including smooth muscle contraction and cellular proliferation. This compound acts as a non-competitive antagonist, inhibiting these downstream effects.[1][2][3]
Signaling Pathway of FP Receptor Activation and this compound Inhibition
References
- 1. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Prostanoid Receptor Antagonist Effects on Intraocular Pressure, Supported by Ocular Biodisposition Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
AL-3138: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AL-3138, a potent and selective antagonist of the Prostaglandin (B15479496) F2α (FP) receptor, in cell culture experiments. Detailed protocols for cell line maintenance, and key functional assays are provided to facilitate the investigation of FP receptor signaling and the effects of its antagonism by this compound.
Mechanism of Action
This compound is a synthetic analogue of prostaglandin F2α (PGF2α) that functions as a competitive antagonist at the FP prostanoid receptor.[1] By binding to the FP receptor, this compound blocks the downstream signaling cascade typically initiated by the natural ligand, PGF2α. The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq proteins. This coupling activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This compound effectively inhibits this cascade by preventing the initial activation of the FP receptor.[2][3]
Signaling Pathway Diagram
Caption: this compound antagonism of the FP receptor signaling pathway.
Quantitative Data Summary
The following tables summarize the reported potency and efficacy of this compound in two commonly used cell lines. This data is crucial for designing experiments with appropriate concentration ranges of the compound.
Table 1: Agonist Activity of this compound
| Cell Line | EC50 (nM) | Emax (%) |
| A7r5 | 72.2 ± 17.9 | 37 |
| Swiss 3T3 | 20.5 ± 2.8 | 33 |
Table 2: Antagonist Activity of this compound
| Cell Line | Assay | Antagonist | Ki (nM) | Kb (nM) | -log Kb |
| A7r5 | Phosphoinositide Turnover | Fluprostenol | 296 ± 17 | 182 ± 44 | 6.79 ± 0.1 |
Table 3: Binding Affinity of this compound
| Receptor | IC50 (nM) |
| FP Receptor | 312 ± 95 |
Experimental Protocols
Detailed protocols for the culture of relevant cell lines and the execution of key pharmacological assays are provided below.
Cell Culture Protocols
A7r5 Rat Thoracic Aorta Smooth Muscle Cells
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 2mM L-glutamine.[4]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[4]
-
Subculturing:
-
Aspirate the culture medium.
-
Rinse the cell monolayer with a sterile phosphate-buffered saline (PBS).
-
Add 0.05% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.[4]
-
Neutralize the trypsin with fresh growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed new flasks at a ratio of 1:2 to 1:3.[4]
-
Swiss 3T3 Mouse Embryonic Fibroblast Cells
-
Growth Medium: DMEM supplemented with 10% Bovine Calf Serum (BCS) and 2mM L-glutamine.[5]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[5]
-
Subculturing:
-
Aspirate the culture medium.
-
Rinse the cell monolayer with sterile PBS.
-
Add 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C.
-
Neutralize the trypsin with fresh growth medium and gently pipette to create a single-cell suspension.
-
Seed new flasks at a density of 4 x 10^5 cells per 75 cm² flask.[5]
-
Phosphoinositide Turnover Assay
This assay measures the accumulation of inositol phosphates, a downstream product of FP receptor activation, and is ideal for quantifying the antagonist effect of this compound.
Caption: Workflow for the phosphoinositide turnover assay.
Protocol:
-
Cell Seeding: Seed A7r5 or Swiss 3T3 cells in 24-well plates and grow to near confluence.
-
Radiolabeling: Label the cells by incubating them overnight in a medium containing [3H]myo-inositol.
-
Pre-incubation with this compound: Wash the cells and pre-incubate with varying concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control for 15-30 minutes.
-
Stimulation: Add a fixed concentration of an FP receptor agonist (e.g., PGF2α or fluprostenol) and incubate for an appropriate time (e.g., 30 minutes).
-
Cell Lysis: Terminate the incubation by aspirating the medium and adding ice-cold formic acid to lyse the cells and extract the inositol phosphates.
-
Separation: Separate the total inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography columns.
-
Quantification: Elute the inositol phosphates and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the inhibitory effect of this compound by comparing the amount of inositol phosphate (B84403) accumulation in this compound-treated wells to the control wells.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the FP receptor.
Caption: Workflow for the radioligand binding assay.
Protocol:
-
Membrane Preparation: Grow A7r5 or Swiss 3T3 cells to confluence, harvest, and homogenize them in a suitable buffer to prepare a crude membrane fraction.
-
Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled FP receptor ligand (e.g., [3H]PGF2α) and a range of concentrations of unlabeled this compound (e.g., 1 nM to 100 µM). Include a control with an excess of unlabeled PGF2α to determine non-specific binding.
-
Separation: After incubation to equilibrium, rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the resulting competition curve.
References
- 1. Assay of receptor-stimulated phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 selectively antagonizes prostaglandin F2alpha-stimulated T-cell factor/beta-catenin signaling pathway by the FPB prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A7r5. Culture Collections [culturecollections.org.uk]
- 5. bcrj.org.br [bcrj.org.br]
Application Notes and Protocols for AL-3138 in Phosphoinositide Turnover Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-3138 is a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor. Its utility in elucidating the role of the FP receptor in various physiological and pathological processes is significant. One of the key functional assays to characterize the activity of this compound is the phosphoinositide (PI) turnover assay. This document provides detailed application notes and protocols for the use of this compound in PI turnover assays, aimed at researchers, scientists, and drug development professionals.
The activation of Gq-protein coupled receptors, such as the FP receptor, stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of inositol phosphates can be quantified to determine receptor activation or antagonism.
Mechanism of Action of this compound
This compound acts as a competitive antagonist at the FP prostanoid receptor. By binding to the receptor, it prevents the endogenous ligand, prostaglandin F2α (PGF2α), or other agonists like fluprostenol (B1673476), from activating the receptor and initiating the downstream signaling cascade. This inhibitory action blocks the Gq-protein-mediated activation of phospholipase C (PLC), thereby preventing the hydrolysis of PIP2 and the subsequent increase in intracellular inositol phosphates. This compound has been shown to be a partial agonist, exhibiting some level of receptor activation at higher concentrations, but its primary utility is as an antagonist.
Quantitative Data for this compound
The following tables summarize the quantitative data for this compound and comparator compounds in phosphoinositide turnover assays.
Table 1: Agonist and Antagonist Potency of this compound [1]
| Cell Line | Parameter | Value |
| A7r5 | EC50 (as a partial agonist) | 72.2 ± 17.9 nM |
| A7r5 | Emax (as a partial agonist) | 37% |
| Swiss 3T3 | EC50 (as a partial agonist) | 20.5 ± 2.8 nM |
| Swiss 3T3 | Emax (as a partial agonist) | 33% |
| A7r5 | Ki (antagonist vs. fluprostenol) | 296 ± 17 nM |
| A7r5 | Kb (antagonist vs. fluprostenol) | 182 ± 44 nM |
| A7r5 | -log Kb | 6.79 ± 0.1 |
| - | IC50 ([3H]PGF2α binding) | 312 ± 95 nM |
Table 2: Antagonist Potency of Comparator Compounds at the FP Receptor [1]
| Compound | Parameter | Value |
| Phloretin | -log Kb | 5.28 ± 0.09 |
| Glibenclamide | -log Kb | 3.58 ± 0.32 |
| PGF2α dimethylamide | - | Inactive as an antagonist |
| PGF2α dimethylamine | - | Inactive as an antagonist |
Experimental Protocols
This section provides a detailed protocol for a phosphoinositide turnover assay to evaluate the antagonist activity of this compound. This protocol is based on the [3H]myo-inositol prelabeling methodology.[2]
Materials:
-
Cell line expressing the FP receptor (e.g., A7r5 rat thoracic aorta smooth muscle cells or Swiss 3T3 fibroblasts)[1]
-
Cell culture medium (e.g., DMEM) with supplements
-
[3H]myo-inositol
-
Inositol-free medium
-
Agonist (e.g., PGF2α or fluprostenol)
-
This compound
-
Lithium chloride (LiCl) solution
-
Trichloroacetic acid (TCA)
-
Diethyl ether
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Cell Culture and Labeling:
-
Plate cells in 24-well plates and grow to near confluency.
-
Replace the culture medium with inositol-free medium containing [3H]myo-inositol (e.g., 0.5 µCi/mL).
-
Incubate for 24-48 hours to allow for sufficient incorporation of the radiolabel into the cellular phosphoinositide pools.
-
-
Pre-incubation with Antagonist:
-
Wash the cells with serum-free medium.
-
Add serum-free medium containing LiCl (e.g., 10 mM final concentration) to inhibit inositol monophosphatases.
-
Add varying concentrations of this compound to the appropriate wells. For a full dose-response curve, a range from 1 nM to 10 µM is recommended.
-
Incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add the FP receptor agonist (e.g., fluprostenol at its EC80 concentration) to the wells.
-
Incubate for an appropriate stimulation time (e.g., 30-60 minutes) at 37°C.
-
-
Assay Termination and Extraction of Inositol Phosphates:
-
Aspirate the medium and terminate the reaction by adding ice-cold TCA (e.g., 10% w/v).
-
Incubate on ice for 30 minutes.
-
Collect the TCA extracts.
-
Wash the extracts with diethyl ether to remove the TCA.
-
-
Separation of Inositol Phosphates:
-
Prepare Dowex AG1-X8 columns.
-
Apply the aqueous extracts to the columns.
-
Wash the columns with water to remove free inositol.
-
Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).
-
-
Quantification:
-
Add the eluted fractions to scintillation vials containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Data is typically expressed as counts per minute (CPM) or disintegrations per minute (DPM).
-
Data Analysis:
-
The antagonist activity of this compound is determined by its ability to inhibit the agonist-induced accumulation of inositol phosphates.
-
The data can be used to calculate the IC50 of this compound, which can then be converted to a Kb value using the Cheng-Prusoff equation.
Summary
This compound is a valuable pharmacological tool for studying FP receptor-mediated signaling. The phosphoinositide turnover assay is a robust method for quantifying the antagonist properties of this compound. The provided protocols and data will aid researchers in designing and executing experiments to further characterize the role of the FP receptor in their systems of interest. Careful optimization of cell type, agonist concentration, and incubation times may be necessary for specific experimental conditions.
References
In Vivo Administration of AL-3138: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
AL-3138 is a potent and selective FP prostanoid receptor antagonist. While in vitro characterization has established its pharmacological profile, publicly available data on its administration in in vivo animal models is limited. This document provides a summary of the known in vitro data for this compound and outlines general protocols for the in vivo evaluation of similar compounds in animal models, which can serve as a starting point for researchers designing preclinical studies.
Introduction to this compound
This compound, chemically known as 11-deoxy-16-fluoro PGF2α, is a synthetic analog of prostaglandin (B15479496) F2α. It functions as a selective antagonist of the FP prostanoid receptor, a G-protein coupled receptor involved in various physiological processes, including smooth muscle contraction, intraocular pressure regulation, and luteolysis. The selective antagonism of the FP receptor makes this compound a valuable pharmacological tool for investigating FP receptor-mediated functions and a potential therapeutic candidate for conditions associated with FP receptor overactivation.
Mechanism of Action
This compound competitively binds to the FP receptor, thereby blocking the binding of its natural ligand, prostaglandin F2α (PGF2α), and other agonists. This inhibition prevents the activation of downstream signaling pathways initiated by the FP receptor. The primary signaling pathway associated with the FP receptor involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Signaling Pathway of FP Receptor Activation
Caption: FP Receptor Signaling and Inhibition by this compound.
In Vitro Pharmacological Data
Studies have characterized the binding affinity and functional potency of this compound in cell-based assays. The following tables summarize the key quantitative data from these in vitro experiments.[1]
Table 1: In Vitro Activity of this compound [1]
| Parameter | Cell Line | Value | Description |
| IC50 | A7r5 (rat thoracic aorta smooth muscle) | 312 ± 95 nM | Concentration causing 50% inhibition of [3H]PGF2α binding. |
| EC50 | A7r5 | 72.2 ± 17.9 nM | Concentration causing 50% of its maximal effect as a partial agonist. |
| Swiss 3T3 (mouse fibroblasts) | 20.5 ± 2.8 nM | Concentration causing 50% of its maximal effect as a partial agonist. | |
| Ki | A7r5 | 296 ± 17 nM | Inhibitory constant against fluprostenol. |
| Kb | A7r5 | 182 ± 44 nM | Dissociation constant of the antagonist-receptor complex. |
General Protocols for In Vivo Administration in Animal Models
While specific in vivo studies for this compound are not publicly available, the following protocols provide a general framework for designing and conducting preclinical evaluations of FP receptor antagonists in relevant animal models. The choice of animal model will depend on the therapeutic indication being investigated.
Animal Models
The selection of an appropriate animal model is critical for the translational relevance of the study. For FP receptor antagonists, relevant models could include:
-
Glaucoma Models: To evaluate the effect on intraocular pressure. Models include laser-induced ocular hypertension in non-human primates or rodents.
-
Preterm Labor Models: To assess the tocolytic effects. Lipopolysaccharide (LPS)-induced preterm labor in mice or rats is a common model.
-
Pain and Inflammation Models: To investigate analgesic and anti-inflammatory properties. Models like the carrageenan-induced paw edema or formalin test in rodents can be used.
Experimental Workflow for a Generic In Vivo Study
The following diagram illustrates a typical workflow for an in vivo efficacy study.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A generalized workflow for in vivo animal studies.
Detailed Methodologies
Protocol 1: Pharmacokinetic (PK) Study in Rodents
Objective: To determine the pharmacokinetic profile of the compound.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for formulation (e.g., saline, PBS with 0.1% Tween 80)
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)
-
Dosing syringes and needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least 7 days before the study.
-
Dosing Formulation: Prepare a clear and stable solution or suspension of the test compound in the chosen vehicle.
-
Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.
-
Oral (PO) Gavage: Administer a single dose (e.g., 10-50 mg/kg) using an oral gavage needle.
-
-
Blood Sampling: Collect blood samples (e.g., 100-200 µL) from the saphenous or jugular vein at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Bioanalysis: Analyze the plasma concentrations of the compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability.
Protocol 2: Efficacy Study in a Laser-Induced Ocular Hypertension Model (Example for Glaucoma)
Objective: To evaluate the efficacy of the compound in reducing intraocular pressure (IOP).
Materials:
-
Test compound formulated for topical ocular delivery
-
Male Dutch-belted rabbits or Brown Norway rats
-
Slit-lamp biomicroscope
-
Tonometer (e.g., Tono-Pen)
-
Laser photocoagulator
Procedure:
-
Model Induction:
-
Anesthetize the animals.
-
Use a laser to photocoagulate the trabecular meshwork in one eye to induce ocular hypertension. The contralateral eye can serve as a control.
-
-
Baseline IOP Measurement: Measure the baseline IOP in both eyes before treatment.
-
Treatment:
-
Randomly assign animals to treatment groups (vehicle and different doses of the test compound).
-
Administer the formulated compound as a topical drop to the hypertensive eye, typically once or twice daily.
-
-
IOP Monitoring: Measure IOP at regular intervals (e.g., 1, 4, 8, and 24 hours after the first dose and then daily).
-
Data Analysis: Compare the IOP reduction in the treated groups to the vehicle control group.
Conclusion
References
AL-3138: Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of AL-3138 for in vitro studies, along with an overview of its mechanism of action and the signaling pathway it modulates. This compound is a selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor, making it a valuable tool for studying FP receptor-mediated physiological and pathological processes.
This compound: Compound Information
| Property | Information |
| Chemical Name | 11-deoxy-16-fluoro Prostaglandin F2α |
| Synonyms | This compound |
| Mechanism of Action | Selective FP prostanoid receptor antagonist.[1] |
| Target Receptor | Prostaglandin F2α receptor (FP receptor) |
Solubility of this compound
Specific solubility data for this compound is not widely published. However, based on the properties of other prostaglandin analogues, the following solvents are recommended for preparing stock solutions. It is crucial for researchers to perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs.
Recommended Solvents for Prostaglandin Analogues:
| Solvent | General Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | Good solubility (e.g., up to 100 mg/mL for PGE2) | Recommended for creating high-concentration stock solutions.[2] Be mindful of the final DMSO concentration in cell culture, as it can be toxic at higher levels (typically >0.5%). |
| Ethanol (B145695) | Good solubility (e.g., up to 100 mg/mL for PGE2) | An alternative to DMSO.[2] Evaporates quickly. Ensure the final concentration in assays is not high enough to affect cellular processes. |
| Dimethyl Formamide | Good solubility (e.g., up to 100 mg/mL for PGE2) | Another alternative organic solvent.[2] |
| PBS (Phosphate-Buffered Saline, pH 7.2) | Limited solubility (e.g., ~5 mg/mL for PGE2) | For preparing working solutions from a stock in organic solvent.[2] Direct dissolution of the crystalline solid in aqueous buffers is possible but may be limited. It is not recommended to store aqueous solutions for more than one day.[2] |
Preparation of this compound for In Vitro Assays
This protocol provides a general guideline for the preparation of this compound solutions for use in cell-based assays.
Materials
-
This compound (crystalline solid)
-
Anhydrous DMSO or Ethanol
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, calibrated pipettes and tips
-
Vortex mixer
-
Cell culture medium or appropriate assay buffer (e.g., PBS)
Protocol for Preparing a High-Concentration Stock Solution (e.g., 10 mM)
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 370.5 g/mol (Note: The exact molecular weight of this compound should be confirmed from the supplier's data sheet), you would need 0.3705 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO or ethanol to the weighed this compound. For the example above, add 100 µL of solvent.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but be cautious about compound stability at elevated temperatures.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Based on similar compounds, solutions in organic solvents should be stable for at least a month when stored at -20°C.[3]
Protocol for Preparing Working Solutions
-
Thawing: Thaw a single aliquot of the high-concentration stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution into the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation, add the stock solution to the aqueous buffer and mix immediately. Do not add the aqueous buffer directly to the concentrated stock solution.
-
Solvent Control: Prepare a vehicle control using the same final concentration of the solvent (e.g., DMSO or ethanol) as in your experimental conditions to account for any effects of the solvent on the cells. The final concentration of the organic solvent in the assay should be kept to a minimum (ideally ≤0.1%).[4]
-
Experimental Workflow for this compound Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Mechanism of Action and Signaling Pathway
This compound is an antagonist of the FP prostanoid receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway activated by the FP receptor upon binding of its endogenous ligand, prostaglandin F2α (PGF2α), is through the Gq alpha subunit of the heterotrimeric G protein.[5][6]
FP Receptor Signaling Cascade:
-
Ligand Binding: PGF2α binds to the FP receptor.
-
Gq Protein Activation: The receptor-ligand complex activates the associated Gq protein, causing the exchange of GDP for GTP on the Gαq subunit.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).
-
Downstream Effects: Activated PKC phosphorylates various downstream target proteins, leading to a cellular response.
This compound, as an antagonist, blocks the binding of PGF2α to the FP receptor, thereby inhibiting the initiation of this signaling cascade.
FP Prostanoid Receptor Signaling Pathway
Caption: FP receptor signaling pathway antagonized by this compound.
Summary of In Vitro Activity of this compound
The following table summarizes the reported in vitro activity of this compound from published studies.
| Assay | Cell Line | Parameter | Value | Reference |
| FP Receptor Binding | - | IC50high | 312 ± 95 nM | [4] |
| FP Receptor Agonist Activity | A7r5 cells | EC50 | 72.2 ± 17.9 nM | [4] |
| Emax | 37% | [4] | ||
| Swiss 3T3 cells | EC50 | 20.5 ± 2.8 nM | [4] | |
| Emax | 33% | [4] | ||
| FP Receptor Antagonist Activity (against fluprostenol) | A7r5 cells | Ki | 296 ± 17 nM | [4] |
| Kb | 182 ± 44 nM | [4] | ||
| -log Kb | 6.79 ± 0.1 | [4] |
Disclaimer: These protocols and notes are intended for guidance only. Researchers should consult the relevant literature and optimize procedures for their specific experimental systems. Always handle chemical reagents with appropriate safety precautions.
References
- 1. This compound|CAS 64603-03-8|DC Chemicals [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. mpbio.com [mpbio.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 6. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of AL-3138 for In Vitro Experiments
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
AL-3138 is a selective antagonist of the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR) involved in various physiological processes.[1][2][3] Determining the optimal concentration of this compound is a critical first step for any in vitro experiment to ensure meaningful and reproducible results. This document provides detailed application notes and protocols to guide researchers in establishing the appropriate concentration range of this compound for their specific experimental needs. The optimal concentration will elicit the desired biological response—in this case, antagonism of the FP receptor—without inducing off-target effects or cytotoxicity.
The general workflow for determining the optimal concentration of a new compound like this compound involves a multi-step process. First, a cytotoxicity or cell viability assay is performed to identify the concentration range that is not harmful to the cells. Subsequently, a functional assay is conducted within this non-toxic range to determine the concentration that effectively antagonizes the target receptor.
Data Presentation: Summary of Quantitative Data for this compound
The following table summarizes the known quantitative data for this compound, providing a starting point for experimental design. These values were determined in A7r5 rat thoracic aorta smooth muscle cells and Swiss 3T3 fibroblasts.[1][2]
| Parameter | Cell Line | Value (nM) | Description |
| EC50 (Agonist) | A7r5 | 72.2 ± 17.9 | Concentration for 50% of maximal response as a partial agonist. |
| EC50 (Agonist) | Swiss 3T3 | 20.5 ± 2.8 | Concentration for 50% of maximal response as a partial agonist. |
| Ki (Antagonist) | A7r5 | 296 ± 17 | Inhibition constant against the FP receptor agonist fluprostenol. |
| Kb (Antagonist) | A7r5 | 182 ± 44 | Dissociation constant against the FP receptor agonist fluprostenol. |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
It is essential to first determine the concentration range of this compound that does not negatively impact cell viability. This ensures that the observed effects in functional assays are due to specific receptor antagonism and not a result of cellular toxicity. Two common methods for assessing cell viability and cytotoxicity are the MTT and LDH assays.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells expressing the FP receptor (e.g., A7r5, Swiss 3T3)
-
96-well tissue culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range is from 1 nM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
Cells expressing the FP receptor
-
96-well tissue culture plates
-
Complete cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Include the following controls:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells in medium with the vehicle.
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.
-
Medium Background Control: Medium only (no cells).
-
-
Incubation: Incubate the plate for the desired experimental duration.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula provided in the assay kit manual. Plot the percentage of cytotoxicity against the log of the this compound concentration.
Functional Assay: Phosphoinositide Turnover Assay
This assay measures the accumulation of inositol (B14025) phosphates (IPs), which are second messengers produced upon the activation of Gq-coupled receptors like the FP receptor. As an antagonist, this compound will inhibit the IP production stimulated by an FP receptor agonist (e.g., fluprostenol).
Materials:
-
Cells expressing the FP receptor
-
24- or 48-well tissue culture plates
-
Inositol-free DMEM
-
myo-[³H]inositol
-
FP receptor agonist (e.g., fluprostenol)
-
This compound stock solution
-
LiCl solution
-
Dowex AG1-X8 resin
-
Scintillation vials and fluid
-
Scintillation counter
Protocol:
-
Cell Seeding and Labeling: Seed cells in 24- or 48-well plates. Once confluent, replace the medium with inositol-free DMEM containing myo-[³H]inositol (0.5 µCi/mL) and incubate for 24-48 hours.
-
Pre-incubation with Antagonist: Wash the cells with serum-free medium. Pre-incubate the cells with various concentrations of this compound (within the non-toxic range determined previously) in the presence of LiCl (10 mM) for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of an FP receptor agonist (e.g., EC80 of fluprostenol) to the wells and incubate for 30-60 minutes at 37°C.
-
Extraction of Inositol Phosphates: Aspirate the medium and lyse the cells with ice-cold formic acid (0.1 M).
-
Separation of Inositol Phosphates: Neutralize the lysates and apply them to Dowex AG1-X8 anion-exchange columns. Wash the columns and elute the total [³H]inositol phosphates with formic acid/ammonium formate.
-
Quantification: Add the eluate to scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]inositol phosphates produced against the log of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced IP production.
Mandatory Visualizations
FP Prostanoid Receptor Signaling Pathway
The FP receptor is a Gq-coupled receptor. Upon agonist binding, the Gαq subunit activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium. DAG, along with calcium, activates Protein Kinase C (PKC), which phosphorylates various downstream targets. There is also evidence for crosstalk with other signaling pathways, such as the Ras/Raf/MAPK and Tcf/β-catenin pathways.
Caption: FP Prostanoid Receptor Signaling Pathway.
Experimental Workflow for Determining Optimal this compound Concentration
The following diagram illustrates the logical flow of experiments to determine the optimal concentration of this compound.
Caption: Experimental Workflow for Optimal Concentration Determination.
References
Application Notes & Protocols: Investigating Downstream Signaling Pathways of ACVR1 with a Selective Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Activin A receptor type 1 (ACVR1), also known as activin receptor-like kinase-2 (ALK2), is a transmembrane serine/threonine kinase that plays a pivotal role in the bone morphogenetic protein (BMP) signaling pathway.[1][2] Dysregulation of ACVR1 signaling is implicated in several diseases, most notably in the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP) and in a subset of pediatric brain tumors known as Diffuse Intrinsic Pontine Gliomas (DIPG).[3][4][5][6] Consequently, small molecule inhibitors of ACVR1/ALK2 are critical research tools and potential therapeutic agents.
These application notes provide a comprehensive guide for utilizing a selective ACVR1/ALK2 inhibitor to study its impact on downstream signaling pathways. For the purpose of these protocols, we will refer to a representative selective ALK2 inhibitor. Researchers should validate the specific inhibitor used in their experimental system. The primary downstream pathway investigated will be the canonical SMAD signaling cascade, with additional methods for exploring non-canonical pathways.
ACVR1 Signaling Pathways
ACVR1, a type I BMP receptor, forms a complex with type II BMP receptors (such as BMPR2, ACVR2A, or ACVR2B).[7][8] Upon ligand binding (e.g., BMPs), the type II receptor phosphorylates and activates ACVR1.[7][8] In the context of FOP-associated mutations (e.g., R206H), the receptor can become hyperactive or gain the ability to be activated by other ligands like Activin A.[4][9]
Canonical SMAD Pathway: Activated ACVR1 phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[7][10] These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in osteogenesis and cell differentiation, such as ID1 and RUNX2.[7][11]
Non-Canonical Pathways: Beyond the canonical SMAD pathway, ACVR1 can also activate SMAD-independent signaling cascades, including the p38 mitogen-activated protein kinase (MAPK) pathway.[10][12] The activation of these non-canonical pathways can also contribute to the cellular responses mediated by ACVR1.
Diagram of the ACVR1 Signaling Pathway
Caption: Canonical and non-canonical ACVR1 signaling pathways and the point of intervention by a selective ALK2 inhibitor.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the impact of a selective ALK2 inhibitor on the downstream signaling of ACVR1.
Protocol 1: Western Blot Analysis of SMAD1/5/8 Phosphorylation
This protocol is designed to quantitatively assess the inhibition of the canonical SMAD pathway by measuring the levels of phosphorylated SMAD1/5/8.
Experimental Workflow
Caption: Workflow for Western blot analysis of SMAD phosphorylation.
Materials:
-
Cells expressing ACVR1 (e.g., C2C12 myoblasts, FOP patient-derived cells)
-
Cell culture medium and supplements
-
Selective ALK2 inhibitor
-
BMP ligand (e.g., BMP-2, BMP-4) or Activin A
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with varying concentrations of the ALK2 inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL BMP-2) for 30-60 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.[13]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
-
SDS-PAGE and Western Blot:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[13]
-
-
Antibody Incubation and Detection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.[13]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.[13]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-SMAD1/5/8 signal to a loading control (GAPDH or β-actin) or total SMAD1.
-
Data Presentation:
| Treatment Group | ALK2 Inhibitor (nM) | Ligand Stimulation | Phospho-SMAD1/5/8 (Relative Units) | Total SMAD1 (Relative Units) |
| Vehicle Control | 0 | - | ||
| Vehicle Control | 0 | + | ||
| Inhibitor | 10 | + | ||
| Inhibitor | 100 | + | ||
| Inhibitor | 1000 | + |
Protocol 2: Luciferase Reporter Assay for SMAD-Dependent Transcription
This assay measures the transcriptional activity of the SMAD complex by using a reporter construct containing BMP-responsive elements (BREs) linked to a luciferase gene.[14][15]
Materials:
-
Cells suitable for transfection (e.g., HEK293T, C3H10T1/2)
-
BMP-responsive luciferase reporter plasmid (e.g., BRE-Luc)
-
Control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Selective ALK2 inhibitor
-
BMP ligand or Activin A
-
Dual-luciferase reporter assay system
Procedure:
-
Transfection:
-
Co-transfect cells with the BRE-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.
-
Allow cells to recover and express the plasmids for 24 hours.
-
-
Cell Treatment:
-
Pre-treat the transfected cells with the ALK2 inhibitor or vehicle for 1-2 hours.
-
Stimulate with the ligand for 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells according to the dual-luciferase assay kit manufacturer's instructions.
-
Measure firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.
-
Calculate the fold change in luciferase activity relative to the unstimulated vehicle control.
-
Data Presentation:
| Treatment Group | ALK2 Inhibitor (nM) | Ligand Stimulation | Normalized Luciferase Activity (Fold Change) |
| Vehicle Control | 0 | - | 1.0 |
| Vehicle Control | 0 | + | |
| Inhibitor | 10 | + | |
| Inhibitor | 100 | + | |
| Inhibitor | 1000 | + |
Protocol 3: Quantitative PCR (qPCR) for Target Gene Expression
This protocol measures the mRNA levels of downstream target genes of the ACVR1-SMAD pathway.
Materials:
-
Treated cell samples from Protocol 1 or 2
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (ID1, RUNX2) and a housekeeping gene (GAPDH, ACTB)
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR:
-
Set up qPCR reactions with primers for the target and housekeeping genes.
-
Run the qPCR program on a real-time PCR system.[16]
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.[17]
-
Data Presentation:
| Treatment Group | ALK2 Inhibitor (nM) | Ligand Stimulation | Relative ID1 mRNA Expression (Fold Change) | Relative RUNX2 mRNA Expression (Fold Change) |
| Vehicle Control | 0 | - | 1.0 | 1.0 |
| Vehicle Control | 0 | + | ||
| Inhibitor | 10 | + | ||
| Inhibitor | 100 | + | ||
| Inhibitor | 1000 | + |
Summary
These protocols provide a robust framework for researchers to investigate the downstream signaling effects of selective ACVR1/ALK2 inhibitors. By combining biochemical, transcriptional, and gene expression analyses, a comprehensive understanding of how these inhibitors modulate the canonical SMAD and other potential pathways can be achieved. It is crucial to include appropriate controls and to optimize conditions for the specific cell types and reagents used.
References
- 1. ACVR1 - Wikipedia [en.wikipedia.org]
- 2. ACVR1 Gene: Function, Signaling, Disorders & Research [learn.mapmygenome.in]
- 3. BMP signaling and skeletal development in fibrodysplasia ossificans progressiva (FOP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. BMP signaling and skeletal development in fibrodysplasia ossificans progressiva (FOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ACVR1 Function in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cellular and Molecular Mechanisms of Heterotopic Ossification in Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. An assay for the determination of biologically active bone morphogenetic proteins using cells transfected with an inhibitor of differentiation promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A rapid and sensitive bioassay to measure bone morphogenetic protein activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expression of genes for bone morphogenetic proteins BMP-2, BMP-4 and BMP-6 in various parts of the human skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4.7. Gene Expression Analysis [bio-protocol.org]
Application Notes and Protocols for AL-3138 in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AL-3138, a selective antagonist of the Prostaglandin (B15479496) F2α receptor (FP receptor), in primary cell culture experiments. The following sections detail the mechanism of action of this compound, protocols for its use in primary endometrial and vascular smooth muscle cells, and methods for assessing its effects on cellular signaling and function.
Introduction to this compound
This compound is a potent and selective antagonist of the FP prostanoid receptor.[1][2] It functions by competitively inhibiting the binding of prostaglandin F2α (PGF2α) and other agonists to the FP receptor, thereby blocking downstream signaling pathways.[1] The FP receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq alpha subunit, leading to the activation of phospholipase C (PLC). This initiates a cascade involving the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and activation of protein kinase C (PKC), respectively.
Mechanism of Action of this compound
dot graph AL3138_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
PGF2a [label="PGF2α", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AL3138 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FP_receptor [label="FP Receptor\n(GPCR)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Gq [label="Gq protein", shape=ellipse, fillcolor="#F1F3F4"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#F1F3F4"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4"]; IP3 [label="IP3", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_release [label="Intracellular Ca²⁺\nRelease", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC_activation [label="PKC Activation", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., Proliferation)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];
PGF2a -> FP_receptor [label="Binds & Activates"]; AL3138 -> FP_receptor [label="Binds & Inhibits", color="#EA4335", fontcolor="#EA4335"]; FP_receptor -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release; DAG -> PKC_activation; Ca_release -> Cellular_Response; PKC_activation -> Cellular_Response; } Caption: Mechanism of this compound as an FP receptor antagonist.
Quantitative Data for this compound
The following table summarizes the in vitro pharmacological data for this compound from studies on cell lines, which can serve as a reference for designing experiments in primary cells.
| Parameter | Cell Line | Value | Reference |
| Partial Agonist Activity | |||
| EC50 | A7r5 rat thoracic aorta smooth muscle cells | 72.2 ± 17.9 nM | [1][2] |
| Emax | A7r5 rat thoracic aorta smooth muscle cells | 37% | [1][2] |
| EC50 | Swiss 3T3 fibroblasts | 20.5 ± 2.8 nM | [1][2] |
| Emax | Swiss 3T3 fibroblasts | 33% | [1][2] |
| Antagonist Activity | |||
| Ki (against fluprostenol) | A7r5 cells | 296 ± 17 nM | [1][2] |
| Kb (against fluprostenol) | A7r5 cells | 182 ± 44 nM | [1][2] |
| IC50 (for [3H]PGF2α binding) | FP receptors | 312 ± 95 nM | [1][2] |
Experimental Protocols for Primary Cell Culture
Primary Human Endometrial Epithelial Cell Culture
This protocol is adapted from established methods for isolating and culturing human endometrial epithelial cells.
Materials:
-
Endometrial tissue biopsy
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type I
-
Hyaluronidase
-
DNase I
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks/plates
Protocol:
-
Tissue Digestion:
-
Mince the endometrial tissue into small pieces (1-2 mm³).
-
Incubate the minced tissue in a digestion solution containing DMEM/F-12, 10% FBS, Penicillin-Streptomycin, 0.1% Collagenase Type I, and 0.05% Hyaluronidase for 60-90 minutes at 37°C with gentle agitation.
-
Add DNase I (100 µg/mL) for the last 10 minutes of incubation.
-
-
Cell Isolation:
-
Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtrate at 200 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM/F-12 with 10% FBS.
-
-
Cell Culture:
-
Plate the cells in culture flasks or plates.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Subculture the cells when they reach 80-90% confluency using Trypsin-EDTA.
-
Primary Rat Vascular Smooth Muscle Cell (VSMC) Culture
This protocol is based on established methods for isolating and culturing primary rat VSMCs.
Materials:
-
Thoracic aorta from a rat
-
DMEM
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Elastase
-
Soybean trypsin inhibitor
-
PBS
Protocol:
-
Tissue Explant:
-
Aseptically remove the thoracic aorta and place it in cold PBS.
-
Remove the adventitia and endothelium.
-
Cut the remaining medial layer into small pieces (1-2 mm²).
-
-
Cell Culture:
-
Place the tissue explants in a culture flask with a small amount of DMEM containing 20% FBS to allow adherence.
-
After 4-6 hours, add more medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
VSMCs will migrate out from the explants within 7-14 days.
-
Change the medium every 2-3 days.
-
Once confluent, subculture the cells using Trypsin-EDTA.
-
Experimental Protocols Using this compound
Inhibition of PGF2α-Induced Cell Proliferation
This protocol describes how to assess the inhibitory effect of this compound on PGF2α-induced proliferation in primary cells.
Materials:
-
Primary endometrial or vascular smooth muscle cells
-
Serum-free culture medium
-
PGF2α
-
This compound
-
Cell proliferation assay kit (e.g., MTT, BrdU, or cell counting)
-
96-well plates
Protocol:
-
Cell Seeding: Seed primary cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells in a quiescent state.
-
Antagonist Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) for 1-2 hours.
-
Agonist Stimulation: Add PGF2α (e.g., 100 nM) to the wells containing this compound and incubate for 24-48 hours. Include control wells with vehicle, PGF2α alone, and this compound alone.
-
Proliferation Assay: Measure cell proliferation using a chosen assay kit according to the manufacturer's instructions.
dot graph Proliferation_Assay_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
Start [label="Seed Primary Cells\nin 96-well plate"]; Serum_Starve [label="Serum Starve (24h)"]; Pretreat [label="Pre-treat with this compound\n(1-2h)"]; Stimulate [label="Stimulate with PGF2α\n(24-48h)"]; Assay [label="Measure Cell Proliferation\n(e.g., MTT assay)"]; Analyze [label="Analyze Data"];
Start -> Serum_Starve; Serum_Starve -> Pretreat; Pretreat -> Stimulate; Stimulate -> Assay; Assay -> Analyze; } Caption: Workflow for cell proliferation assay.
Calcium Mobilization Assay
This protocol outlines the measurement of changes in intracellular calcium levels in response to FP receptor activation and its inhibition by this compound.[3][4]
Materials:
-
Primary endometrial or vascular smooth muscle cells
-
Fluo-4 AM or other calcium-sensitive dye
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
PGF2α
-
This compound
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope
Protocol:
-
Cell Seeding: Seed primary cells in a black-walled, clear-bottom 96-well plate and grow to confluency.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence for a short period.
-
Antagonist/Agonist Addition:
-
For antagonist mode, inject this compound at various concentrations and incubate for a specified time (e.g., 15-30 minutes).
-
Subsequently, inject PGF2α and immediately measure the fluorescence intensity over time.
-
For agonist mode, directly inject PGF2α to measure the response without an antagonist.
-
-
Data Analysis: Analyze the change in fluorescence intensity over time to determine the intracellular calcium mobilization.
dot graph Calcium_Assay_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
Start [label="Seed Primary Cells\nin 96-well plate"]; Dye_Loading [label="Load with Calcium Dye\n(e.g., Fluo-4 AM)"]; Wash [label="Wash to remove excess dye"]; Baseline [label="Measure Baseline Fluorescence"]; Treatment [label="Inject this compound (antagonist)\nfollowed by PGF2α (agonist)"]; Measurement [label="Measure Fluorescence Change"]; Analysis [label="Analyze Calcium Mobilization"];
Start -> Dye_Loading; Dye_Loading -> Wash; Wash -> Baseline; Baseline -> Treatment; Treatment -> Measurement; Measurement -> Analysis; } Caption: Workflow for calcium mobilization assay.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of the PGF2α/FP receptor signaling pathway in primary cell cultures. The provided protocols for primary cell isolation and functional assays offer a framework for researchers to design and execute experiments to elucidate the physiological and pathological functions of this pathway in various cell types. It is recommended to optimize reagent concentrations and incubation times for each specific primary cell type and experimental setup.
References
- 1. This compound antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols for AL-3138 Powder
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AL-3138, also known as 11-Deoxy-16-fluoro PGF2α, is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α). Prostaglandins are a group of physiologically active lipid compounds that exhibit diverse hormone-like effects. As an analogue of PGF2α, this compound is anticipated to be a potent agonist at the prostaglandin F receptor, making it a valuable tool for researchers in various fields, including smooth muscle physiology, reproductive biology, and glaucoma research. Proper reconstitution and storage of this compound powder are critical to ensure its stability and biological activity in experimental settings.
These application notes provide detailed protocols for the reconstitution and storage of this compound powder, based on the known properties of the parent compound, PGF2α, and other prostaglandin analogues.
Data Presentation
Due to the limited availability of specific data for this compound, the following tables summarize the solubility and storage information for the closely related compound, Prostaglandin F2α (PGF2α), which can be used as a guideline.
Table 1: Solubility of Prostaglandin F2α
| Solvent | Approximate Solubility | Reference |
| DMSO | ~100 mg/mL | [1][2] |
| Ethanol (B145695) | ~100 mg/mL | [1][2] |
| PBS (pH 7.2) | ~10 mg/mL | [2] |
| Water | 1 mg/mL |
Table 2: Storage and Stability of Prostaglandin F2α
| Form | Storage Temperature | Stability | Notes | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | As supplied. | |
| Solution in Organic Solvent (e.g., Ethanol, DMSO) | -20°C | At least two years (for PGE1) | Aliquot to avoid repeated freeze-thaw cycles. | |
| Aqueous Solution | 2-8°C | Stable for 30 days. | Avoid repeated freeze-thaw cycles. Not recommended for long-term storage. | |
| Aqueous Solution | Frozen (-20°C) | Several months in single-use aliquots. | Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Reconstitution of this compound Powder
This protocol describes the preparation of a stock solution of this compound. It is recommended to prepare a concentrated stock solution in an organic solvent, which can then be further diluted in aqueous buffers or cell culture media for experiments.
Materials:
-
This compound powder
-
Anhydrous ethanol or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, airtight vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Based on the desired stock concentration and the solubility data for PGF2α (Table 1), carefully add the appropriate volume of anhydrous ethanol or DMSO to the vial. For example, to prepare a 10 mg/mL stock solution, add 100 µL of solvent to 1 mg of this compound powder.
-
Dissolution: Cap the vial tightly and vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, airtight vials. This will minimize contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C.
Protocol 2: Storage of this compound
Proper storage is crucial for maintaining the integrity of this compound.
Storage of Powder:
-
The lyophilized powder of this compound should be stored at -20°C upon receipt.
-
When stored correctly, the powder should be stable for at least two years.
Storage of Reconstituted Solutions:
-
Organic Stock Solutions: Stock solutions of this compound in anhydrous ethanol or DMSO should be stored at -20°C. It is advisable to use these solutions within one year.
-
Aqueous Solutions: The preparation of aqueous stock solutions is not recommended for long-term storage due to the potential for hydrolysis and degradation. If an aqueous solution must be prepared, it should be made fresh for each experiment. For short-term storage, aqueous solutions of PGF2α have been shown to be stable for up to 30 days at 2-8°C. However, it is best practice to use freshly prepared aqueous dilutions.
Mandatory Visualization
Caption: Workflow for Reconstituting this compound Powder.
Caption: Postulated Signaling Pathway of this compound.
References
Troubleshooting & Optimization
troubleshooting AL-3138 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with AL-3138.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). It functions as a selective and potent antagonist of the FP prostanoid receptor.[1][2] Its primary mechanism of action is to block the binding of PGF2α and other FP receptor agonists, thereby inhibiting downstream signaling pathways, such as the generation of inositol (B14025) phosphates.[1][2]
Q2: In what types of assays is this compound typically used?
This compound is commonly used in in vitro cellular assays to study the role of the FP receptor. A key application is in phosphoinositide turnover assays, which measure the second messenger inositol phosphates produced upon FP receptor activation.[1][2] It is also used in radioligand binding assays to determine the binding affinity of other compounds to the FP receptor.[1]
Q3: What are some common sources of variability in experiments using this compound?
Variability in experiments with this compound can arise from several factors, including:
-
Cell Culture Conditions: Cell line integrity, passage number, and confluency can all impact receptor expression and cellular responses.
-
Reagent Preparation and Handling: Inaccurate dilutions, improper storage, and freeze-thaw cycles of this compound and other reagents can affect their potency.
-
Assay Protocol Execution: Inconsistent incubation times, temperature fluctuations, and improper washing steps are common sources of error in plate-based assays.[3][4]
-
Equipment Calibration: Poorly calibrated pipettes and plate readers can lead to significant data inaccuracies.[4]
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
High variability between replicate wells is a common issue in plate-based assays and can obscure the true effect of this compound.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure pipettes are properly calibrated and that the same technique is used for all wells. When adding reagents, immerse the pipette tip just below the surface of the liquid to avoid introducing air bubbles.[4] |
| Edge Effects | Temperature and evaporation gradients across the plate can cause "edge effects." To mitigate this, avoid using the outer wells of the plate for experimental samples. Instead, fill them with media or buffer to create a more uniform environment. |
| Cell Seeding Density | Uneven cell seeding can lead to different cell numbers in each well at the time of the assay. Ensure cells are thoroughly resuspended before plating and use a consistent seeding technique. |
| Improper Mixing | After adding reagents, ensure proper mixing by gently tapping the plate or using an orbital shaker. Avoid vigorous shaking that could dislodge cells. |
Issue 2: Lower than Expected Antagonist Activity of this compound
If this compound is not producing the expected level of antagonism, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| This compound Degradation | Improper storage or multiple freeze-thaw cycles can degrade the compound. Prepare fresh dilutions of this compound from a stock solution that has been stored correctly according to the manufacturer's instructions. |
| Incorrect Agonist Concentration | The concentration of the FP receptor agonist used to stimulate the cells may be too high, making it difficult for this compound to compete effectively. Perform an agonist dose-response curve to determine the EC50 and use a concentration at or near this value for antagonist experiments. |
| Cell Health and Receptor Expression | Poor cell health or low FP receptor expression can lead to a weak response. Ensure cells are healthy and within an appropriate passage number range. Verify FP receptor expression using a validated method if possible. |
| Incubation Time | The pre-incubation time with this compound before adding the agonist may be insufficient. Optimize the pre-incubation time to allow for adequate receptor binding. |
Experimental Protocols
Phosphoinositide Turnover Assay
This protocol is a general guideline for measuring FP receptor-mediated inositol phosphate (B84403) generation in cell lines such as A7r5 rat thoracic aorta smooth muscle cells or Swiss 3T3 fibroblasts.[1][2]
Materials:
-
A7r5 or Swiss 3T3 cells
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
myo-[³H]inositol
-
Agonist (e.g., PGF2α or fluprostenol)
-
This compound
-
Lithium chloride (LiCl)
-
Perchloric acid
-
Dowex AG1-X8 resin
-
Scintillation cocktail
Methodology:
-
Cell Culture and Labeling:
-
Plate cells in 24-well plates and grow to near confluency.
-
Label cells by incubating with myo-[³H]inositol in inositol-free medium for 24-48 hours.
-
-
Pre-incubation with Antagonist:
-
Wash the cells with a suitable buffer (e.g., HEPES-buffered saline).
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 15-30 minutes) in the presence of LiCl. LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
-
Agonist Stimulation:
-
Add the FP receptor agonist (at a concentration around its EC50) to the wells and incubate for an appropriate time (e.g., 30-60 minutes).
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by aspirating the medium and adding ice-cold perchloric acid.
-
Incubate on ice to allow for cell lysis and extraction of soluble inositol phosphates.
-
-
Separation and Quantification:
-
Neutralize the extracts and apply them to columns containing Dowex AG1-X8 resin.
-
Wash the columns to remove free inositol.
-
Elute the total inositol phosphates with a suitable buffer.
-
Add the eluate to a scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Visualizations
Caption: FP Receptor Signaling Pathway and this compound Inhibition.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. This compound antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 4. anshlabs.com [anshlabs.com]
Technical Support Center: Optimizing AL-3138 Concentration to Avoid Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AL-3138, a selective FP prostanoid receptor antagonist, while minimizing the risk of off-target effects. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data for effective experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prostaglandin (B15479496) F2α (PGF2α) analogue that acts as a potent and selective antagonist of the FP prostanoid receptor.[1][2] It competitively binds to the FP receptor, inhibiting the downstream signaling pathways typically activated by PGF2α and other FP receptor agonists.[1]
Q2: What are the known on-target potency values for this compound?
A2: The antagonist potency of this compound has been determined in various assays. In A7r5 rat thoracic aorta smooth muscle cells, the inhibitory constant (Ki) was found to be 296 ± 17 nM and the Kb value was 182 ± 44 nM.[1][2] The IC50 value for competing with [3H]PGF2α binding to FP receptors is approximately 312 ± 95 nM.[1][2]
Q3: Has the selectivity of this compound been profiled?
A3: Yes, this compound has been shown to be highly selective for the FP receptor. It exhibits minimal or no antagonistic effects at other prostanoid receptors, including EP2, EP4, DP, and TP receptors.[1][2]
Q4: What are the potential off-target effects of this compound?
A4: While this compound is a selective FP receptor antagonist, high concentrations may lead to off-target effects. As a small molecule inhibitor, at sufficiently high concentrations, it could potentially interact with other receptors or enzymes that have not been explicitly tested.[3] It is crucial to determine the optimal concentration range for your specific experimental system to minimize such risks.
Q5: How can I differentiate between on-target and off-target effects?
A5: Distinguishing between on-target and off-target effects is critical for accurate data interpretation.[3] Key strategies include:
-
Using a structurally unrelated inhibitor: Employing a second, structurally different inhibitor targeting the FP receptor should produce the same phenotype if the effect is on-target.[3]
-
Using a negative control analog: A structurally similar but inactive analog of this compound, if available, should not elicit the desired biological response.[3]
-
Rescue experiments: If the observed phenotype is due to on-target FP receptor blockade, it should be reversible by the addition of an FP receptor agonist.
-
Dose-response analysis: On-target effects should occur within a specific concentration range consistent with the known potency of this compound, while off-target effects often appear at significantly higher concentrations.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected results at a standard concentration. | 1. Compound Instability: this compound may be degrading in your experimental media.[5] 2. Cellular Context: Potency can differ between biochemical and cell-based assays due to factors like cell permeability and protein binding.[3] 3. Off-Target Effects: The concentration used may be too high for your specific cell type, leading to non-specific effects. | 1. Verify Stability: Prepare fresh stock solutions and perform a time-course experiment to check for loss of activity.[5] 2. Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your assay (see Protocol 1). 3. Control Experiments: Include appropriate controls, such as a vehicle control and a positive control with a known FP receptor agonist. |
| High background or non-specific effects observed. | 1. Compound Aggregation: At high concentrations, small molecules can form aggregates that lead to non-specific activity.[3] 2. Solvent Effects: The final concentration of the solvent (e.g., DMSO) may be too high.[6] | 1. Check for Precipitation: Visually inspect your solutions for any cloudiness or precipitate.[3] 2. Lower Solvent Concentration: Ensure the final solvent concentration is typically below 0.5%, and ideally below 0.1%.[3] Always include a vehicle control with the same solvent concentration.[6] |
| Observed effect does not correlate with FP receptor expression. | 1. Off-Target Effect: The observed phenotype may be independent of the FP receptor. | 1. Validate with a Second Inhibitor: Use a structurally unrelated FP receptor antagonist to see if the same effect is produced.[3] 2. Knockdown/Knockout Models: Use siRNA or CRISPR to reduce FP receptor expression and see if the effect of this compound is diminished. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published findings.
| Parameter | Cell Line | Value | Reference |
| Ki (antagonist potency) | A7r5 | 296 ± 17 nM | [1][2] |
| Kb (antagonist potency) | A7r5 | 182 ± 44 nM | [1][2] |
| IC50 (binding affinity) | FP Receptor | 312 ± 95 nM | [1][2] |
| EC50 (partial agonist activity) | A7r5 | 72.2 ± 17.9 nM | [1][2] |
| EC50 (partial agonist activity) | Swiss 3T3 | 20.5 ± 2.8 nM | [1][2] |
Experimental Protocols
Protocol 1: Dose-Response Curve for Determining Optimal this compound Concentration
Objective: To determine the concentration range of this compound that effectively inhibits FP receptor signaling without causing off-target cytotoxicity.
Materials:
-
This compound
-
Appropriate cell line expressing the FP receptor
-
Cell culture medium and supplements
-
FP receptor agonist (e.g., PGF2α or fluprostenol)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Multi-well plates (96-well recommended)
-
DMSO (for stock solution)
Procedure:
-
Prepare this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C or -80°C.[5]
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in your cell culture medium. A common starting range is from 1 nM to 100 µM. Also, prepare a vehicle control with the same final DMSO concentration as your highest this compound concentration.
-
Treatment:
-
For Antagonist Activity: Pre-incubate the cells with the different concentrations of this compound for a specified time (e.g., 1 hour). Then, add a fixed concentration of an FP receptor agonist (typically at its EC80) to the wells.
-
For Cytotoxicity: Treat a parallel set of plates with only the this compound dilutions and the vehicle control.
-
-
Incubation: Incubate the plates for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Assay:
-
Functional Readout: Measure the inhibition of the agonist-induced response (e.g., calcium mobilization, second messenger accumulation).
-
Viability Readout: Perform the cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis: Plot the percentage of inhibition versus the log of the this compound concentration to determine the IC50 for the on-target effect. Plot the percentage of cell viability versus the log of the this compound concentration to determine any cytotoxic effects. The optimal concentration window is where you see maximal on-target effects with minimal cytotoxicity.
Protocol 2: Western Blot Analysis for Off-Target Pathway Activation
Objective: To assess if high concentrations of this compound activate or inhibit known off-target signaling pathways.
Materials:
-
This compound
-
Cell line of interest
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% BSA or milk in TBST)
-
Primary antibodies against key signaling proteins (e.g., p-ERK, p-Akt, p-p38) and housekeeping proteins (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with a range of this compound concentrations, including a vehicle control and concentrations significantly higher than the IC50 for the on-target effect.
-
Cell Lysis: After the desired treatment duration, wash the cells with cold PBS and lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE gel to separate proteins by size, and then transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection: Image the blot using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize them to the loading control. Compare the levels of phosphorylated proteins across the different this compound concentrations to identify any off-target pathway modulation.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
Caption: Troubleshooting decision tree.
References
- 1. This compound antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
issues with AL-3138 stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AL-3138 (11-Deoxy-16-fluoro PGF2α), a prostaglandin (B15479496) F2α (PGF2α) analogue and a selective FP prostanoid receptor antagonist.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 11-Deoxy-16-fluoro PGF2α, is a synthetic analogue of prostaglandin F2α.[1][2][3][4] It functions as a selective antagonist of the FP prostanoid receptor, meaning it blocks the biological effects that would normally occur when PGF2α binds to this receptor. This makes it a valuable tool for studying FP receptor-mediated physiological and pathological processes.
Q2: What are the primary research applications for this compound?
A2: Given its function as an FP receptor antagonist, this compound is primarily used in research related to conditions where FP receptor activation is thought to play a role. This includes studies on glaucoma, where it can help in understanding the regulation of intraocular pressure, and research into idiopathic pulmonary fibrosis.
Q3: How should I store the solid form of this compound?
A3: Prostaglandin analogues in solid form should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to keep the compound at -20°C.
Q4: What is the best solvent for preparing a stock solution of this compound?
A4: this compound, like other prostaglandin analogues, is lipophilic and should be dissolved in an organic solvent to prepare a stock solution. Anhydrous ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) are commonly used. It is recommended to purge the solvent with an inert gas, such as argon or nitrogen, before use to minimize oxidation.
Q5: How stable is this compound in aqueous solutions?
A5: Aqueous solutions of prostaglandin analogues are significantly less stable than stock solutions in organic solvents. It is strongly recommended to prepare aqueous working solutions fresh for each experiment and not to store them for more than a day. The stability of prostaglandins (B1171923) in aqueous solutions is highly dependent on pH.
II. Troubleshooting Guide: this compound Stability in Solution
This guide addresses common issues encountered during the preparation and use of this compound solutions in experimental settings.
Problem 1: Precipitation of this compound in aqueous buffer.
-
Possible Cause: Prostaglandin analogues have low solubility in aqueous solutions. The concentration of the organic solvent from the stock solution may be too low in the final working solution to keep this compound dissolved.
-
Solution:
-
Ensure the final concentration of the organic solvent (e.g., ethanol or DMSO) in your aqueous buffer is sufficient to maintain solubility, but be mindful of the solvent's potential effects on your experimental system (typically <0.1% DMSO for cell culture).
-
Prepare the working solution immediately before use.
-
If precipitation occurs upon freezing, gentle warming and vortexing or brief sonication may help to redissolve the compound.
-
Problem 2: Loss of biological activity of this compound in an experiment.
-
Possible Cause 1: Degradation due to improper pH. Prostaglandins are susceptible to degradation in alkaline conditions.
-
Solution 1: Ensure your aqueous buffer is at a neutral or slightly acidic pH. Avoid buffers with a pH greater than 7.4. The stability of prostaglandins is pH-dependent, with increased degradation at higher pH.
-
Possible Cause 2: Oxidation. Prostaglandins can be oxidized, leading to a loss of activity.
-
Solution 2:
-
Use high-purity, anhydrous organic solvents for your stock solution.
-
Purge solvents with an inert gas (argon or nitrogen) before preparing solutions.
-
Store stock solutions under an inert atmosphere.
-
-
Possible Cause 3: Repeated freeze-thaw cycles. Repeatedly freezing and thawing your stock solution can lead to degradation.
-
Solution 3: Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles.
-
Possible Cause 4: Exposure to light. Some prostaglandin analogues are light-sensitive.
-
Solution 4: Protect your solutions from light by using amber vials or by wrapping the vials in foil. Store in a dark place.
III. Data on Prostaglandin Stability
Table 1: pH-Dependent Stability of Prostaglandin E2 (PGE2) in Aqueous Solution
| pH | Time for 10% Loss of Potency |
| 3-4 | 133 hours |
| 6 | 53 hours |
| 8 | 4.2 hours |
| 9 | 0.42 hours (25 minutes) |
| 10 | < 25 minutes |
Data adapted from product information for Prostaglandin E2.
IV. Experimental Protocol: Preparation of this compound Stock and Working Solutions
This protocol provides a general procedure for the preparation of this compound solutions for in vitro experiments.
Materials:
-
This compound (solid)
-
Anhydrous ethanol or DMSO
-
Sterile, amber-colored, glass vials with screw caps
-
Inert gas (argon or nitrogen)
-
Sterile aqueous buffer (e.g., PBS, pH 7.2)
Procedure for Preparing a 10 mM Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of this compound in a sterile microfuge tube.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 356.47 g/mol ), add approximately 280 µL of solvent.
-
Gently vortex or sonicate until the solid is completely dissolved.
-
Purge the headspace of the vial with inert gas before sealing.
-
Store the stock solution at -20°C in single-use aliquots.
Procedure for Preparing a Working Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Immediately before use, dilute the stock solution to the desired final concentration in your pre-warmed aqueous experimental buffer.
-
Mix thoroughly by gentle inversion.
-
Use the working solution promptly and discard any unused portion. Do not store aqueous solutions.
V. Visualizations
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: AL-3138 Antagonist Washout Procedure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the AL-3138 antagonist. The information is designed to address specific issues that may be encountered during experimental procedures, particularly concerning antagonist washout.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP prostanoid receptor. It functions as a competitive antagonist, meaning it binds to the same site as the endogenous ligand (PGF2α) and other agonists, thereby blocking their effects. Notably, this compound is also a partial agonist, meaning it can elicit a submaximal response from the FP receptor on its own.[1][2]
Q2: Why is a washout procedure necessary when using this compound?
A washout procedure is crucial to remove this compound from the experimental system (e.g., cell culture). This allows researchers to study the reversal of its antagonistic effects and observe the system's response to subsequent treatments with agonists or other compounds. It is a critical step in confirming the specificity and reversibility of the antagonist's action. Incomplete washout can lead to confounding results, as residual this compound may continue to antagonize the receptor.
Q3: How long does it take to effectively wash out this compound?
Q4: Can the washout procedure itself affect my cells?
The physical process of washing cells, if performed correctly, should not significantly impact their viability. It is good practice to include a vehicle control (e.g., DMSO washout) to ensure that the procedure itself is not inducing cellular stress or death.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Washout: Agonist response is still inhibited after the washout procedure. | 1. Insufficient number of washes. 2. Wash duration is too short. 3. High concentration of this compound used initially. | 1. Increase the number of washes (e.g., from 2 to 3-4). 2. Increase the incubation time with fresh media between washes to allow for dissociation. 3. If possible, use the lowest effective concentration of this compound in your experiment. |
| High Background Signal: The baseline signaling activity is higher than expected after washout. | 1. Partial agonist activity of this compound. 2. Incomplete removal of this compound, which is then acting as an agonist. | 1. Be mindful of this compound's partial agonism. A complete return to the unstimulated baseline may not be possible if some residual this compound remains. 2. Ensure a thorough washout procedure is followed. |
| Cell Detachment or Death: Significant cell loss is observed after the washout procedure. | 1. Harsh washing technique. 2. Temperature shock to the cells. 3. The washout medium is not pre-warmed. | 1. Use gentle aspiration and addition of media. Avoid directing streams of media directly onto the cell monolayer. 2. Ensure all media and buffers are pre-warmed to the appropriate temperature (e.g., 37°C) before use. |
| Inconsistent Results: High variability in agonist response is observed between experiments after washout. | 1. Inconsistent timing of the washout steps. 2. Variation in the number of washes. 3. Differences in cell density or health. | 1. Standardize the duration of each wash and the incubation times. 2. Use a consistent number of washes for all experiments. 3. Ensure consistent cell seeding density and monitor cell health prior to the experiment. |
Quantitative Data Summary
The following table summarizes the pharmacological data for this compound based on published literature.
| Parameter | Value | Cell Line | Reference |
| IC50 (high affinity) | 312 ± 95 nM | - | [1][2] |
| Ki | 296 ± 17 nM | A7r5 cells | [1][2] |
| Kb | 182 ± 44 nM | A7r5 cells | [1][2] |
| -log Kb | 6.79 ± 0.1 | A7r5 cells | [1][2] |
| EC50 (agonist activity) | 72.2 ± 17.9 nM | A7r5 cells | [1][2] |
| Emax (agonist activity) | 37% | A7r5 cells | [1][2] |
| EC50 (agonist activity) | 20.5 ± 2.8 nM | Swiss 3T3 cells | [1][2] |
| Emax (agonist activity) | 33% | Swiss 3T3 cells | [1][2] |
Experimental Protocols
Recommended this compound Washout Procedure (for cell culture)
This is a general protocol and may require optimization for your specific cell line and experimental conditions.
-
Initial Treatment: Incubate cells with the desired concentration of this compound for the specified duration.
-
Aspiration: Carefully aspirate the medium containing this compound from the cell culture plate or dish.
-
First Wash: Gently add pre-warmed, fresh, serum-free culture medium to the cells. Swirl the plate gently to wash the cell monolayer. Aspirate the medium.
-
Second Wash: Repeat the washing step with pre-warmed, fresh, serum-free culture medium.
-
Incubation (Optional but Recommended): Add pre-warmed, fresh culture medium (can be serum-free or complete medium depending on the next experimental step) and incubate for a period (e.g., 15-30 minutes) to allow for further dissociation of the antagonist from the receptors.
-
Third Wash: Aspirate the medium from the incubation step and perform a final wash with pre-warmed, fresh medium.
-
Final Step: Aspirate the final wash medium and add the appropriate medium for your subsequent experiment (e.g., medium containing an agonist).
Visualizations
Caption: FP Receptor Signaling and this compound Inhibition.
References
- 1. This compound antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Potential Cytotoxicity of AL-3138
This technical support center is a resource for researchers, scientists, and drug development professionals investigating the potential cytotoxic effects of AL-3138, a selective FP prostanoid receptor antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor.[1][2] Its primary mechanism of action is to block the binding of prostaglandin F2α (PGF2α) to the FP receptor, thereby inhibiting downstream signaling pathways. The FP receptor is a G protein-coupled receptor that, when activated, can lead to the mobilization of intracellular calcium and the activation of various signaling cascades involved in processes like cell proliferation and inflammatory responses.[3][4][5]
Q2: Is this compound expected to be cytotoxic?
A2: Currently, there is limited publicly available data directly assessing the cytotoxicity of this compound. While the primary role of FP receptor signaling is not directly linked to cell survival in all contexts, antagonism of this pathway could potentially induce cytotoxicity in cell lines that are dependent on PGF2α signaling for growth and survival. Some studies suggest that PGF2α can promote the motility and invasion of certain cancer cells.[6][7] Therefore, investigating the cytotoxic potential of this compound in relevant cancer cell lines is a valid area of research.
Q3: Which cell lines are appropriate for testing the cytotoxicity of this compound?
A3: The choice of cell line is critical and should be based on the expression of the FP receptor. Cell lines known to express functional FP receptors would be the most relevant. Examples from literature, although not in a cytotoxicity context, include A7r5 rat thoracic aorta smooth muscle cells and mouse Swiss 3T3 fibroblasts.[1][2] For cancer studies, colorectal cancer cell lines that express the FP receptor could be considered.[7] It is essential to verify FP receptor expression in your chosen cell line(s) before initiating cytotoxicity studies.
Q4: What are the recommended methods for assessing the cytotoxicity of this compound?
A4: Standard in vitro cytotoxicity assays are recommended. The two most common and well-established methods are the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which measures the release of lactate (B86563) dehydrogenase from damaged cells as an indicator of membrane integrity.[8]
Experimental Protocols and Data Presentation
Below are detailed protocols for the MTT and LDH assays, which can be adapted to assess the potential cytotoxicity of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[9]
Experimental Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation: Hypothetical Cytotoxicity of this compound in HT-29 Cells (MTT Assay)
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1 | 1.22 | 0.07 | 97.6 |
| 5 | 1.15 | 0.09 | 92.0 |
| 10 | 0.98 | 0.06 | 78.4 |
| 25 | 0.65 | 0.05 | 52.0 |
| 50 | 0.32 | 0.04 | 25.6 |
| 100 | 0.15 | 0.03 | 12.0 |
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the cell culture medium upon damage to the plasma membrane.[8]
Experimental Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.
-
-
Preparation of Controls:
-
Spontaneous LDH Release: Wells with cells treated only with the vehicle.
-
Maximum LDH Release: Wells with untreated cells to which a lysis buffer (e.g., 1% Triton X-100) is added 45 minutes before the end of the incubation period.
-
Background Control: Wells with culture medium only (no cells).
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains lactate, NAD+, and a tetrazolium salt).
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Absorbance Measurement:
-
Add 50 µL of a stop solution (if required by the kit).
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Presentation: Hypothetical Cytotoxicity of this compound in A549 Cells (LDH Assay)
| This compound Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Vehicle Control) | 0.21 | 0.02 | 0 |
| 1 | 0.23 | 0.03 | 2.5 |
| 5 | 0.28 | 0.04 | 8.8 |
| 10 | 0.45 | 0.05 | 30.0 |
| 25 | 0.82 | 0.07 | 76.3 |
| 50 | 1.15 | 0.09 | 117.5 |
| 100 | 1.20 | 0.10 | 123.8 |
| Maximum LDH Release | 1.02 | 0.08 | 100 |
*Values over 100% can occur and may indicate an overestimation of maximum lysis or an underestimation of spontaneous release.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding, Pipetting errors, Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent technique. Avoid using the outer wells of the plate; fill them with sterile PBS or media instead.[10] |
| Low Absorbance Signal (MTT Assay) | Insufficient cell number, Low metabolic activity of cells, Incomplete solubilization of formazan crystals. | Optimize cell seeding density. Ensure cells are in a healthy, proliferative state. Increase incubation time with the solubilization solution and ensure thorough mixing.[11] |
| High Background (MTT Assay) | Contamination of reagents or cultures, this compound directly reduces MTT. | Use sterile techniques and fresh reagents. Run a cell-free control with this compound and MTT to check for direct reduction.[11] |
| High Spontaneous LDH Release | Poor cell health, Over-incubation, Mechanical stress during handling. | Ensure cells are healthy and not overgrown. Optimize the incubation time. Handle the plate gently to avoid cell detachment or lysis. |
| Inconsistent Results with this compound | Compound precipitation at high concentrations, Interaction of this compound with assay components. | Visually inspect the wells for any precipitate. If observed, try a different solvent or lower the highest concentration. Run a cell-free control to check for any interference of this compound with the assay reagents. |
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway of this compound in Inducing Cytotoxicity
The following diagram illustrates the hypothesized mechanism by which this compound, as an FP receptor antagonist, could lead to cytotoxic effects in FP receptor-expressing cancer cells that are dependent on PGF2α signaling.
Caption: Hypothesized signaling cascade following FP receptor antagonism by this compound.
General Experimental Workflow for Assessing Cytotoxicity
The following diagram outlines the general workflow for conducting a cytotoxicity experiment.
Caption: General workflow for in vitro cytotoxicity assessment.
References
- 1. aidiagme.com [aidiagme.com]
- 2. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 4. JCI - Genetic and pharmacological analysis of prostanoid receptor function [jci.org]
- 5. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prostaglandin F2α stimulates motility and invasion in colorectal tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 9. galaxy.ai [galaxy.ai]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
addressing AL-3138 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AL-3138. The information below addresses common challenges, particularly its insolubility in aqueous solutions, and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: this compound, like many prostaglandin (B15479496) analogues, has limited solubility in aqueous solutions. Direct dissolution in aqueous buffers is often challenging. We recommend first dissolving this compound in an organic solvent such as ethanol (B145695) or DMSO to create a concentrated stock solution. This stock solution can then be diluted to the final working concentration in your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Prostaglandin F2α (PGF2α) and its analogues are typically soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (B127407) (DMF) at concentrations of up to 100 mg/ml.[1][2] For most biological experiments, preparing a stock solution in high-purity, anhydrous ethanol or DMSO is recommended.
Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?
A3: While it is possible to dissolve some prostaglandin analogues directly in aqueous buffers like PBS (pH 7.2) at concentrations around 10 mg/ml, it may require sonication or vigorous vortexing.[1] However, aqueous stock solutions are not recommended for storage for more than one day.[1] For consistent results, preparing a fresh solution or using a freshly diluted stock from an organic solvent is preferable.
Q4: I've prepared a stock solution in DMSO, but it precipitates when I dilute it in my aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution can occur if the final concentration of the compound exceeds its solubility limit in the aqueous buffer. To avoid this, try the following:
-
Use a lower concentration stock solution: This will result in a lower final concentration of the organic solvent.
-
Increase the final volume of the aqueous buffer: Diluting the stock solution into a larger volume can help keep the compound in solution.
-
Add the stock solution to the buffer while vortexing: This rapid mixing can help prevent localized high concentrations that lead to precipitation.
-
Warm the aqueous buffer slightly: A modest increase in temperature can sometimes improve solubility. Ensure the temperature is compatible with your experimental setup.
Q5: What is the expected stability of this compound in solution?
A5: Prostaglandin analogues are generally more stable when stored as a stock solution in an anhydrous organic solvent at -20°C or -80°C. Aqueous solutions are less stable and should ideally be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than a day.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | Low intrinsic aqueous solubility. | Prepare a concentrated stock solution in an organic solvent (e.g., ethanol, DMSO) first, then dilute into the aqueous buffer. |
| Precipitate forms upon dilution of the organic stock solution into aqueous buffer. | The compound's solubility limit in the final aqueous solution is exceeded. The organic solvent concentration is too high. | Use a more dilute stock solution. Increase the final volume of the aqueous buffer. Add the stock solution to the buffer with vigorous mixing. |
| Inconsistent experimental results. | Degradation of this compound in aqueous solution. | Prepare fresh dilutions from a frozen organic stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
| Cell toxicity or unexpected off-target effects observed. | The concentration of the organic solvent (e.g., DMSO) is too high in the final working solution. | Ensure the final concentration of the organic solvent is below the tolerance level of your experimental system (typically <0.1% for most cell cultures). |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in an Organic Solvent
Materials:
-
This compound powder
-
Anhydrous ethanol or DMSO (cell culture grade)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required amount of this compound and solvent to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous ethanol or DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
Materials:
-
Concentrated stock solution of this compound in organic solvent
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile dilution tubes
Procedure:
-
Thaw a single aliquot of the concentrated this compound stock solution.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.
-
Add the appropriate volume of the aqueous buffer to a sterile tube.
-
While gently vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise.
-
Continue to vortex for a few seconds to ensure complete mixing.
-
Use the freshly prepared working solution immediately for your experiment.
Data Presentation
Table 1: Solubility of Prostaglandin F2α Analogues in Various Solvents.
| Solvent | Approximate Solubility | Reference |
| Ethanol | ~100 mg/mL | |
| DMSO | ~100 mg/mL | |
| Dimethyl Formamide (DMF) | ~100 mg/mL | |
| PBS (pH 7.2) | ~10 mg/mL |
Note: Data is based on Prostaglandin F2α and is expected to be a good starting point for its analogue, this compound.
Visualizations
This compound Experimental Workflow
Caption: Workflow for preparing this compound solutions for experiments.
This compound (FP Receptor Antagonist) Signaling Pathway
Caption: Simplified FP receptor signaling pathway inhibited by this compound.
References
interpreting non-competitive antagonism data for AL-3138
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AL-3138. The information is tailored for scientists and drug development professionals to facilitate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
1. How is this compound pharmacologically classified?
This compound is characterized as a potent and selective competitive antagonist and partial agonist at the prostaglandin (B15479496) F2α (FP) receptor.[1] Although it is a PGF2α analogue, its primary action in the presence of a full agonist like fluprostenol (B1673476) is antagonism.[1]
2. What are the key pharmacological parameters of this compound?
The antagonist and partial agonist properties of this compound have been quantified in various cell-based assays. The following tables summarize these findings for easy reference.
Table 1: Antagonist Potency of this compound against Fluprostenol in A7r5 cells [1]
| Parameter | Value (nM) | -log Value (M) |
| Kᵢ | 296 ± 17 | - |
| Kₑ | 182 ± 44 | 6.79 ± 0.1 |
Table 2: Partial Agonist Activity of this compound [1]
| Cell Line | EC₅₀ (nM) | Eₘₐₓ (%) |
| A7r5 | 72.2 ± 17.9 | 37 |
| Swiss 3T3 | 20.5 ± 2.8 | 33 |
Table 3: Binding Affinity of this compound to FP Receptors [1]
| Parameter | Value (nM) |
| IC₅₀ | 312 ± 95 |
3. I am seeing a depression of the maximal response in my agonist dose-response curve in the presence of this compound. Does this indicate non-competitive antagonism?
While a decrease in the maximum response (Emax) is a hallmark of non-competitive antagonism, the partial agonist nature of this compound can produce a similar effect. As a partial agonist, this compound can compete with a full agonist for the same receptor binding site. When this compound binds, it elicits a submaximal response. At high concentrations, it can occupy a significant portion of the receptors, thereby reducing the number of receptors available for the full agonist to bind and produce its maximal effect. This results in a depressed Emax for the full agonist, which can be mistaken for non-competitive antagonism.
The published data for this compound, however, has been analyzed using methods for competitive antagonism (Schild analysis), which yielded a linear plot with a slope close to unity, characteristic of competitive interaction.
4. How can I experimentally distinguish between competitive and non-competitive antagonism?
Distinguishing between these mechanisms requires careful experimental design and data analysis. Here’s a comparative guide:
| Feature | Competitive Antagonism | Non-Competitive Antagonism |
| Agonist Dose-Response Curve | Parallel rightward shift with increasing antagonist concentration. No change in Emax. | Depression of Emax with increasing antagonist concentration. EC₅₀ may or may not change. |
| Schild Analysis | Produces a linear plot with a slope of 1. The x-intercept provides the pA₂ value (a measure of antagonist potency). | The assumptions of the Schild analysis are not met. The plot will be non-linear or have a slope significantly different from 1. |
| Mechanism | Antagonist and agonist bind to the same site (orthosteric site) in a mutually exclusive manner. | Antagonist binds to a different site (allosteric site) on the receptor, changing the receptor's conformation and reducing the agonist's ability to elicit a response. |
Below is a logical workflow to help differentiate between competitive and non-competitive antagonism.
Caption: Experimental workflow for differentiating antagonism types.
5. What is the signaling pathway for the FP receptor that this compound antagonizes?
The FP prostanoid receptor is a G-protein coupled receptor (GPCR). Classically, it couples to Gq to activate the phospholipase C (PLC) pathway. This leads to the generation of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. More recent studies have shown that FP receptor activation can also engage other signaling pathways, including the Ras/Raf/MAPK pathway and the stabilization of β-catenin, leading to Tcf transcriptional activation.
Here is a diagram illustrating the primary FP receptor signaling pathway:
Caption: FP Prostanoid Receptor Signaling Pathway.
Experimental Protocols
1. Phosphoinositide (PI) Turnover Assay
This functional assay is used to quantify the antagonist potency of this compound by measuring its ability to inhibit agonist-induced inositol phosphate (B84403) generation.
-
Cell Culture: A7r5 rat thoracic aorta smooth muscle cells or Swiss 3T3 fibroblasts are cultured to near confluency in appropriate media.
-
Labeling: Cells are labeled overnight with myo-[³H]inositol (e.g., 0.5 µCi/well) in an inositol-free medium.
-
Antagonist Incubation: Cells are pre-incubated with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes) in the presence of LiCl (e.g., 10 mM), which prevents inositol monophosphate degradation.
-
Agonist Stimulation: A fixed concentration of an FP agonist (e.g., fluprostenol) is added, and the cells are incubated for a further period (e.g., 60 minutes).
-
Extraction: The reaction is terminated by adding a cold acid solution (e.g., perchloric acid). The cell lysates are neutralized.
-
Purification: Total inositol phosphates ([³H]-IPs) are separated from free [³H]-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
Quantification: The amount of [³H]-IPs is determined by liquid scintillation counting.
-
Data Analysis: The inhibitory constant (Ki) can be calculated using the Cheng-Prusoff equation from the IC₅₀ values obtained from the concentration-response curves.
2. Radioligand Binding Assay
This assay is used to determine the binding affinity (IC₅₀) of this compound to the FP receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the FP receptor.
-
Assay Buffer: A suitable binding buffer is prepared (e.g., Tris-HCl with MgCl₂).
-
Competition Binding: A fixed concentration of a radiolabeled FP agonist (e.g., [³H]PGF2α) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist. Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
References
how to control for the partial agonism of AL-3138
Welcome to the technical support center for AL-3138. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting when working with the FP prostanoid receptor partial agonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a prostaglandin (B15479496) F2α (PGF2α) analogue that acts as a selective partial agonist and antagonist at the FP prostanoid receptor.[1][2] Its primary mechanism of action is through the FP receptor, a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gq proteins. This coupling initiates the phosphoinositide signaling pathway, leading to the generation of inositol (B14025) phosphates and subsequent mobilization of intracellular calcium.[1][2][3]
Q2: What does "partial agonism" mean in the context of this compound?
Partial agonism means that this compound binds to and activates the FP receptor, but with lower efficacy than a full agonist like PGF2α.[1][2] This means that even at saturating concentrations, this compound will not produce the maximum possible response that a full agonist can elicit in a given biological system. This property also allows this compound to act as an antagonist, as it can compete with and block the binding of full agonists to the FP receptor, thereby reducing the overall response.
Q3: What are the key pharmacological parameters of this compound?
The partial agonist and antagonist properties of this compound have been characterized in various cell lines. The key parameters are summarized in the table below.
| Parameter | Cell Line | Value | Description |
| EC50 | A7r5 | 72.2 ± 17.9 nM | Concentration for 50% of maximal agonist effect |
| Swiss 3T3 | 20.5 ± 2.8 nM | Concentration for 50% of maximal agonist effect | |
| Emax | A7r5 | 37% | Maximum efficacy relative to a full agonist |
| Swiss 3T3 | 33% | Maximum efficacy relative to a full agonist | |
| Ki | A7r5 | 296 ± 17 nM | Inhibitory constant against fluprostenol (B1673476) |
| Kb | A7r5 | 182 ± 44 nM | Equilibrium dissociation constant as an antagonist |
Data sourced from Sharif et al., 2000.[1][2]
Troubleshooting Guides
Issue 1: Sub-maximal response observed in a functional assay (e.g., phosphoinositide turnover).
-
Possible Cause 1: Inherent partial agonism of this compound.
-
Troubleshooting Step: This is the expected behavior of a partial agonist. To confirm, run a parallel experiment with a known full agonist for the FP receptor (e.g., fluprostenol or PGF2α). The maximal response to this compound should be significantly lower than that of the full agonist.
-
-
Possible Cause 2: Experimental artifact.
-
Troubleshooting Step: Ensure that the assay conditions are optimized. This includes verifying cell health, receptor expression levels, and appropriate incubation times. Low receptor expression can sometimes make a full agonist appear as a partial agonist.
-
Issue 2: High variability in experimental results.
-
Possible Cause 1: Inconsistent cell culture conditions.
-
Troubleshooting Step: Maintain consistent cell passage numbers, seeding densities, and growth conditions. GPCR expression levels can vary with cell confluency and passage number.
-
-
Possible Cause 2: Issues with reagent preparation or storage.
-
Troubleshooting Step: Prepare fresh solutions of this compound and other critical reagents for each experiment. Ensure proper storage conditions to prevent degradation.
-
Issue 3: Difficulty in distinguishing antagonist effects from weak partial agonism.
-
Possible Cause: Assay sensitivity and design.
-
Troubleshooting Step: To clearly demonstrate antagonism, perform a Schild analysis. This involves generating dose-response curves for a full agonist in the presence of increasing concentrations of this compound. A parallel rightward shift in the full agonist's dose-response curve is indicative of competitive antagonism.
-
Experimental Protocols
Key Experiment 1: Characterization of Partial Agonism using a Phosphoinositide Turnover Assay
This protocol is designed to quantify the partial agonist activity of this compound by measuring the accumulation of inositol phosphates (IPs).
Methodology:
-
Cell Culture and Labeling:
-
Culture A7r5 or Swiss 3T3 cells to near confluency in appropriate growth medium.
-
Label the cells by incubating overnight with myo-[3H]inositol in inositol-free medium.
-
-
Assay Setup:
-
Wash the labeled cells with a suitable assay buffer (e.g., Krebs-Henseleit buffer).
-
Pre-incubate the cells with LiCl for 10-15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
-
Compound Incubation:
-
Add varying concentrations of this compound to the cells.
-
In parallel, add varying concentrations of a full FP receptor agonist (e.g., fluprostenol) to a separate set of wells to determine the maximal response.
-
Include a vehicle control (buffer only).
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the incubation by adding a stop solution (e.g., ice-cold perchloric acid).
-
Neutralize the samples.
-
-
Quantification:
-
Separate the total inositol phosphates from free myo-[3H]inositol using anion-exchange chromatography.
-
Quantify the radioactivity in the IP fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the concentration-response curves for this compound and the full agonist.
-
Determine the EC50 and Emax values for this compound. The Emax will be expressed as a percentage of the maximal response to the full agonist.
-
Key Experiment 2: Determination of Antagonist Potency using a Radioligand Binding Assay
This protocol outlines a competitive binding experiment to determine the antagonist potency (Ki) of this compound.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line expressing the FP receptor. This typically involves cell lysis and centrifugation to isolate the membrane fraction.
-
-
Assay Setup:
-
In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled FP receptor antagonist (e.g., [3H]PGF2α), and varying concentrations of unlabeled this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled full agonist).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
References
- 1. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological characterization of an FP prostaglandin receptor on rat vascular smooth muscle cells (A7r5) coupled to phosphoinositide turnover and intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AL-3138 Phosphoinositide Turnover Assays
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize variability in phosphoinositide (PI) turnover assays involving the FP prostanoid receptor antagonist, AL-3138.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing high background or a low signal-to-noise ratio in my assay?
Answer: High background can obscure the specific signal from receptor activation and is a common source of variability. Several factors can contribute to this issue.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number and duration of wash steps to thoroughly remove unincorporated [3H]myo-inositol and other sources of non-specific radioactivity.[1][2] |
| Inadequate Blocking | Increase the concentration or incubation time of the blocking agent. Consider adding Tween 20 to your blocking buffer to reduce non-specific binding.[1] |
| Non-specific Binding of Reagents | For Scintillation Proximity Assays (SPA), ensure that the radiolabeled ligand is not binding non-specifically to the SPA beads. A control experiment with beads and radiolabel in the absence of cell membranes or receptor can help diagnose this.[3] For traditional chromatography-based assays, ensure complete separation of inositol (B14025) phosphates from free [3H]myo-inositol. |
| Cell Health Issues | Ensure cells are healthy and not overgrown, as this can lead to increased basal PI turnover. Always use cells from a consistent passage number. |
| Contaminated Reagents | Use fresh, high-quality reagents, including buffers and media. Check for potential contamination in your [3H]myo-inositol stock. |
Question: My results are inconsistent between experiments (high inter-assay variability). What are the likely causes?
| Potential Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Standardize cell density, passage number, and time from the last passage for every experiment. Phenotypic drift can occur with extended passaging, so it's advisable to use cells within a defined passage range. |
| Variability in Reagent Preparation | Prepare fresh dilutions of agonists, antagonists (like this compound), and other critical reagents for each experiment. If storing stock solutions, ensure they are aliquoted and stored correctly to avoid degradation. |
| Pipetting Errors | Use calibrated pipettes and consistent pipetting techniques, especially for small volumes. |
| Inconsistent Incubation Times | Precisely control all incubation times, including labeling, stimulation, and termination steps. |
| Lot-to-Lot Variability of Reagents | If possible, purchase larger batches of critical reagents like serum and assay kits to minimize variability between experiments. |
Question: I am not seeing the expected inhibitory effect of this compound. What could be wrong?
Answer: If this compound is not producing the expected antagonism of FP receptor-mediated phosphoinositide turnover, consider the following:
| Potential Cause | Recommended Solution |
| Incorrect Concentration of this compound | Verify the concentration of your this compound stock solution and the final concentration in the assay. Perform a dose-response curve to determine the optimal inhibitory concentration. |
| Agonist Concentration is Too High | If the concentration of the FP receptor agonist (e.g., fluprostenol) is too high, it may overcome the inhibitory effect of this compound. Optimize the agonist concentration to be near its EC80 for antagonist studies. |
| This compound Degradation | Ensure proper storage of this compound to prevent degradation. Prepare fresh dilutions for each experiment. |
| Low FP Receptor Expression | Confirm that the cell line you are using expresses a sufficient level of the FP prostanoid receptor to generate a robust signal. |
| Partial Agonist Activity of this compound | This compound has been reported to be a partial agonist. At certain concentrations, it may elicit a small amount of receptor activation, which could mask its antagonist effects. |
Frequently Asked Questions (FAQs)
What is this compound and how does it work?
This compound is a synthetic analog of prostaglandin (B15479496) F2α. It acts as a selective antagonist of the FP prostanoid receptor. In the context of phosphoinositide turnover assays, this compound is used to block the activation of the FP receptor by agonists, thereby inhibiting the downstream signaling cascade that leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
What is a phosphoinositide turnover assay?
A phosphoinositide turnover assay is a method used to measure the activity of Gq-protein coupled receptors (GPCRs), like the FP receptor. Cells are typically pre-labeled with [3H]myo-inositol, which is incorporated into the cell membrane as phosphatidylinositols. Upon receptor activation by an agonist, phospholipase C (PLC) is activated, which cleaves PIP2 to generate soluble inositol phosphates (IPs). The accumulation of these radiolabeled IPs is then measured as an indicator of receptor activation.
What are the key steps in a phosphoinositide turnover assay?
The general workflow for a phosphoinositide turnover assay involves:
-
Cell Culture and Seeding: Plating cells at an optimal density.
-
Radiolabeling: Incubating cells with [3H]myo-inositol to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation: Washing the cells and pre-incubating them with a phosphodiesterase inhibitor like LiCl to allow for the accumulation of inositol phosphates.
-
Antagonist/Agonist Addition: Adding the antagonist (e.g., this compound) followed by the agonist to stimulate the receptor.
-
Termination of Reaction: Stopping the reaction, typically with the addition of an acid.
-
Extraction and Separation: Extracting the soluble inositol phosphates and separating them from other cellular components. This can be done using anion-exchange chromatography or a scintillation proximity assay (SPA).
-
Quantification: Measuring the amount of radiolabeled inositol phosphates, usually with a scintillation counter.
What are the advantages of using a Scintillation Proximity Assay (SPA) for measuring phosphoinositide turnover?
SPA is a homogeneous assay format, meaning that it does not require the separation of free and bound radioligand, which is a necessary step in traditional chromatography-based methods. This offers several advantages:
-
Higher Throughput: The elimination of the chromatography step makes the assay less cumbersome and easier to automate.
-
Reduced Waste: It generates less radioactive waste.
-
Miniaturization: SPA is well-suited for use in multi-well plates (e.g., 384-well format), allowing for the screening of a large number of compounds.
Quantitative Data
The following table summarizes key pharmacological data for this compound in phosphoinositide turnover assays.
| Parameter | Cell Line | Value | Reference |
| EC50 (as a partial agonist) | A7r5 cells | 72.2 ± 17.9 nM | |
| EC50 (as a partial agonist) | Swiss 3T3 fibroblasts | 20.5 ± 2.8 nM | |
| Ki (antagonist potency) | A7r5 cells | 296 ± 17 nM | |
| Kb (antagonist potency) | A7r5 cells | 182 ± 44 nM | |
| IC50 (for [3H]PGF2α binding) | FP receptors | 312 ± 95 nM |
Experimental Protocols
Protocol 1: Standard [3H]myo-inositol Labeling and Anion-Exchange Chromatography
-
Cell Seeding: Seed cells (e.g., A7r5 or Swiss 3T3) in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Radiolabeling: The following day, replace the growth medium with inositol-free medium containing [3H]myo-inositol (e.g., 0.5-1.0 µCi/mL). Incubate for 24-48 hours to ensure sufficient incorporation into phosphoinositides.
-
Pre-incubation: Wash the cells twice with serum-free medium. Pre-incubate the cells in a buffer containing 10 mM LiCl for 15-30 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Antagonist Addition: Add this compound at the desired concentrations and incubate for a further 15-30 minutes.
-
Agonist Stimulation: Add the FP receptor agonist (e.g., fluprostenol) at a concentration that gives a submaximal response (e.g., EC80) and incubate for 30-60 minutes at 37°C.
-
Termination: Aspirate the medium and stop the reaction by adding ice-cold 0.4 M perchloric acid.
-
Extraction: Incubate on ice for 30 minutes. Neutralize the samples with a suitable buffer (e.g., 1.5 M KOH, 60 mM HEPES).
-
Separation: Apply the supernatant to an anion-exchange column (e.g., Dowex AG1-X8). Wash the column to remove free [3H]myo-inositol. Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).
-
Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
Protocol 2: Scintillation Proximity Assay (SPA) for Phosphoinositide Turnover
-
Cell Culture and Labeling: Follow steps 1 and 2 from Protocol 1.
-
Cell Lysis and Neutralization: After agonist stimulation and termination, lyse the cells and neutralize the lysate.
-
SPA Bead Addition: Add yttrium silicate (B1173343) (YSi) SPA beads to the cell lysate. These beads are positively charged and will bind the negatively charged inositol phosphates.
-
Incubation: Incubate the mixture for a sufficient time to allow for binding.
-
Quantification: Measure the light emission from the SPA beads using a suitable microplate scintillation counter. Only the radiolabeled inositol phosphates bound to the beads will be in close enough proximity to the scintillant within the bead to generate a signal.
Visualizations
Caption: FP Prostanoid Receptor Signaling Pathway.
Caption: Experimental Workflow for PI Turnover Assay.
Caption: Troubleshooting Decision Tree for PI Assays.
References
Validation & Comparative
Validating the Antagonist Activity of AL-3138 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antagonist activity of AL-3138 against other compounds, supported by experimental data. Detailed methodologies for the key experiments are provided, along with visualizations of the relevant signaling pathways and experimental workflows.
Comparative Analysis of In Vitro Antagonist Activity
This compound, a prostaglandin (B15479496) F2α (PGF2α) analogue, has been characterized as a potent and selective antagonist of the FP prostanoid receptor.[1] Its antagonist properties have been evaluated in vitro and compared with other purported FP receptor antagonists, namely glibenclamide and phloretin. PGF2α dimethylamide and PGF2α dimethylamine (B145610) were found to be inactive as FP receptor antagonists.[1]
The following tables summarize the quantitative data from these comparative studies.
Table 1: Antagonist Potency of this compound and Comparators at the FP Receptor in A7r5 Cells [1]
| Compound | -log Kb | Kb (nM) | Ki (nM) |
| This compound | 6.79 ± 0.1 | 182 ± 44 | 296 ± 17 |
| Phloretin | 5.28 ± 0.09 | - | - |
| Glibenclamide | 3.58 ± 0.32 | - | - |
Kb (dissociation constant) and Ki (inhibition constant) are measures of antagonist potency; a lower value indicates higher potency. -log Kb is the negative logarithm of the Kb.
Table 2: Agonist and Binding Properties of this compound at the FP Receptor [1]
| Cell Line | Agonist EC50 (nM) | Agonist Emax (%) | Radioligand Binding IC50 (nM) |
| A7r5 | 72.2 ± 17.9 | 37 | 312 ± 95 |
| Swiss 3T3 | 20.5 ± 2.8 | 33 | - |
EC50 (half-maximal effective concentration) and Emax (maximum effect) describe the partial agonist activity of this compound. IC50 (half-maximal inhibitory concentration) in the radioligand binding assay indicates the concentration of this compound required to displace 50% of the radiolabeled PGF2α.
Signaling Pathway and Experimental Workflow
To understand the validation of this compound's antagonist activity, it is crucial to visualize the underlying molecular pathway and the experimental process.
Caption: FP Prostanoid Receptor Signaling Pathway.
Caption: In Vitro Antagonist Validation Workflow.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to validate the antagonist activity of this compound.
Phosphoinositide Turnover Assay
This assay measures the functional consequence of FP receptor activation by quantifying the production of inositol (B14025) phosphates, a downstream second messenger.
1. Cell Culture and Labeling:
-
A7r5 rat thoracic aorta smooth muscle cells or Swiss 3T3 fibroblasts are cultured to near confluence in appropriate growth medium.[1]
-
Cells are labeled for 24-48 hours with [³H]-myo-inositol in an inositol-free medium to allow for its incorporation into cellular phosphoinositides.
2. Antagonist and Agonist Treatment:
-
The labeled cells are washed with a stimulation buffer.
-
Cells are pre-incubated with various concentrations of this compound or the comparator compounds (phloretin, glibenclamide) for 10-15 minutes. This pre-incubation step is performed in a buffer containing LiCl (typically 10 mM) to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates.
-
Following pre-incubation, a fixed concentration of an FP receptor agonist (e.g., fluprostenol) is added to the cells, and the incubation continues for a defined period (e.g., 30-60 minutes) at 37°C.
3. Extraction and Quantification of Inositol Phosphates:
-
The reaction is terminated by the addition of a suitable reagent (e.g., ice-cold trichloroacetic acid).
-
The total [³H]-inositol phosphates are separated from free [³H]-myo-inositol using anion-exchange chromatography.
-
The amount of radioactivity in the eluted inositol phosphate (B84403) fraction is quantified using liquid scintillation counting.
4. Data Analysis:
-
The antagonist potency (Kb and Ki values) is determined by analyzing the concentration-response curves of the agonist in the presence of different concentrations of the antagonist.
Radioligand Binding Assay
This assay directly measures the ability of this compound to compete with a radiolabeled ligand for binding to the FP receptor.
1. Membrane Preparation:
-
Cell membranes are prepared from cells or tissues endogenously or recombinantly expressing the FP receptor. This involves homogenization of the cells followed by centrifugation to isolate the membrane fraction.
-
The protein concentration of the membrane preparation is determined using a standard protein assay.
2. Binding Reaction:
-
In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled FP receptor agonist, typically [³H]-PGF2α.
-
Various concentrations of unlabeled this compound are added to compete with the radioligand for binding to the FP receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled FP receptor agonist.
-
The incubation is carried out in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) at a specific temperature (e.g., 22°C) for a sufficient duration to reach equilibrium (e.g., 90-120 minutes).
3. Separation of Bound and Free Ligand:
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of [³H]-PGF2α, is determined from the competition curve. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
References
AL-3138 versus other purported FP receptor antagonists
An Objective Comparison of AL-3138 and Other Purported FP Receptor Antagonists
Introduction
The Prostaglandin F (FP) receptor, a member of the G-protein coupled receptor family, is the primary target for Prostaglandin F2α (PGF2α).[1] Activation of the FP receptor initiates a cascade of intracellular events, primarily through Gq protein coupling, leading to the activation of phospholipase C, an increase in inositol (B14025) phosphates, and mobilization of intracellular calcium.[1][2] This signaling pathway is crucial in various physiological processes, including smooth muscle contraction, inflammation, and the regulation of intraocular pressure.[2][3] Consequently, the development of potent and selective FP receptor antagonists is of significant interest for therapeutic applications in gynecology, ophthalmology, and inflammatory diseases.[3][4]
This guide provides a detailed pharmacological comparison of this compound, a novel PGF2α analogue, with other compounds reported to possess FP receptor antagonist properties.[5][6] The comparison is based on quantitative data from functional and binding assays, supported by detailed experimental methodologies.
FP Receptor Signaling Pathway
The binding of an agonist like PGF2α to the FP receptor triggers a well-defined signaling cascade. The receptor primarily couples with the Gq alpha subunit of the heterotrimeric G protein. This activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate Protein Kinase C (PKC), leading to various downstream cellular responses.[1][2]
Caption: Canonical FP receptor signaling cascade via the Gq/PLC pathway.
Quantitative Comparison of FP Receptor Antagonists
This compound has been pharmacologically characterized as a potent and selective FP receptor antagonist.[5] Its performance has been benchmarked against other purported antagonists, including glibenclamide, phloretin (B1677691), and early PGF2α derivatives. The following tables summarize the key quantitative data from comparative studies.
Table 1: Antagonist Potency at the FP Receptor This table compares the functional antagonist potency of various compounds against the FP receptor agonist fluprostenol (B1673476) in A7r5 rat thoracic aorta smooth muscle cells.
| Compound | Type of Antagonism | Kb (nM) | -log Kb | Ki (nM) | Reference |
| This compound | Non-competitive | 182 ± 44 | 6.79 ± 0.1 | 296 ± 17 | [5][6] |
| Phloretin | Weak Antagonist | 5248 (calculated) | 5.28 ± 0.09 | N/A | [5][6] |
| Glibenclamide | Very Weak Antagonist | 263,026 (calculated) | 3.58 ± 0.32 | N/A | [5][6] |
| PGF2α dimethylamide | Inactive | N/A | N/A | N/A | [5][6] |
| PGF2α dimethylamine (B145610) | Inactive | N/A | N/A | N/A | [5][6] |
| AL-8810 | Competitive | Sub-micromolar | N/A | N/A | [7][8] |
| Kb: Antagonist equilibrium dissociation constant determined by functional assay. Ki: Antagonist inhibition constant. |
Table 2: Binding Affinity for the FP Receptor This table shows the ability of compounds to displace [3H]PGF2α from FP receptors in bovine corpus luteum membranes.
| Compound | IC50 (nM) | Reference |
| This compound | 312 ± 95 | [5][9] |
| PGF2α | ~1 | [1] |
| AL-8810 | Data not specified | [9] |
| Glibenclamide | >10,000 | [9] |
| IC50: The half maximal inhibitory concentration required to displace the radioligand. |
Table 3: Selectivity Profile this compound demonstrates high selectivity for the FP receptor with minimal effects on other prostanoid receptors.
| Compound | Activity at Other Receptors | Reference |
| This compound | Minimal to no antagonistic effects at EP2, EP4, DP, and TP receptors. | [5][6] |
| Phloretin | Antagonized functional responses of EP2, DP, and V1-vasopressin receptors. | [5][6] |
| AL-8810 | ≥2 log unit selectivity against most other PG receptors. | [8] |
Experimental Protocols
The quantitative data presented were primarily derived from phosphoinositide turnover and radioligand binding assays.
Phosphoinositide (PI) Turnover Assay
This functional assay measures the antagonist's ability to inhibit agonist-induced production of inositol phosphates (IPs), a key step in the FP receptor signaling cascade.
Methodology:
-
Cell Culture: A7r5 rat thoracic aorta smooth muscle cells or Swiss 3T3 fibroblasts are cultured to near confluence in appropriate media.
-
Radiolabeling: Cells are incubated overnight with [3H]myo-inositol to label the cellular phosphoinositide pools.
-
Antagonist Pre-incubation: Cells are washed and pre-incubated with various concentrations of the antagonist (e.g., this compound, phloretin) or vehicle for a specified time.
-
Agonist Stimulation: A fixed concentration of an FP receptor agonist (e.g., fluprostenol) is added, and the incubation continues.
-
Assay Termination & IP Extraction: The reaction is stopped by adding an acid (e.g., perchloric acid). The aqueous phase containing the [3H]inositol phosphates is collected.
-
Quantification: The [3H]IPs are separated from free [3H]inositol using anion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit the agonist response is calculated, and parameters like Kb or Ki are determined.
Caption: Workflow for the phosphoinositide turnover functional assay.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the FP receptor by assessing its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes rich in FP receptors are prepared from a suitable tissue source, such as bovine corpus luteum.
-
Assay Incubation: A fixed concentration of a radiolabeled FP agonist (e.g., [3H]PGF2α) is incubated with the membranes in the presence of increasing concentrations of the competing compound (e.g., this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are used to generate competition curves, from which the IC50 value for the test compound is determined.
Comparative Analysis
The experimental data clearly position this compound as a superior FP receptor antagonist compared to other purported agents like glibenclamide and phloretin.[5][6]
-
Potency: this compound exhibits antagonist potency in the sub-micromolar range (Kb = 182 nM), whereas glibenclamide and phloretin are exceptionally weak, with potencies in the micromolar to millimolar range.[5][6] PGF2α dimethylamide and dimethylamine were found to be completely inactive.[5]
-
Selectivity: this compound is highly selective for the FP receptor.[5] In contrast, phloretin's utility as a pharmacological tool is compromised by its activity at other prostanoid (EP2, DP) and non-prostanoid (V1-vasopressin) receptors.[5][6]
-
Binding Affinity: The binding affinity of this compound (IC50 = 312 nM) is consistent with its functional antagonist potency, indicating that its mechanism of action is through direct interaction with the FP receptor.[5][6] Glibenclamide shows negligible affinity.[9]
-
Mechanism: Studies have defined this compound as a non-competitive antagonist, whereas another well-characterized antagonist, AL-8810, acts competitively.[7][8] This distinction is important for mechanistic studies of FP receptor function.
Caption: Key pharmacological distinctions between this compound and others.
Conclusion
Based on robust experimental data, this compound is a potent and selective FP receptor antagonist.[5][6] It significantly outperforms previously reported, non-selective agents like phloretin and glibenclamide. Its well-characterized pharmacological profile makes this compound a valuable and unique tool for researchers investigating the physiological and pathological roles of the PGF2α/FP receptor system.[6] Its non-competitive mechanism of action also provides a useful contrast to competitive antagonists like AL-8810 for probing the complexities of FP receptor signaling.[7]
References
- 1. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 2. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 3. What are PGF2α antagonists and how do they work? [synapse.patsnap.com]
- 4. What are PTGFR antagonists and how do they work? [synapse.patsnap.com]
- 5. This compound antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
AL-3138: A Comparative Analysis of Cross-Reactivity with G-Protein Coupled Receptors
For Immediate Release
This guide provides a detailed comparison of the G-protein coupled receptor (GPCR) cross-reactivity profile of AL-3138, a prostaglandin (B15479496) F2α (PGF2α) analogue. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of this compound's selectivity. This document summarizes key experimental data, outlines methodologies for pivotal assays, and presents signaling pathways and experimental workflows through standardized diagrams.
Executive Summary
This compound is identified as a potent and selective antagonist of the prostaglandin F (FP) receptor.[1] It also exhibits partial agonist activity at this receptor.[1] Cross-reactivity studies focusing on other prostanoid receptors—specifically the EP2, EP4, DP, and TP receptors—have shown minimal or no antagonistic effects by this compound, highlighting its selectivity within this receptor subfamily.[1] A broader screening of this compound against a comprehensive panel of GPCRs is not publicly available at this time. Therefore, this guide focuses on its well-characterized interactions with the FP receptor and its comparative lack of activity at other tested prostanoid receptors.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound's activity at the FP prostanoid receptor.
| Parameter | Cell Line | Value | Description | Reference |
| Partial Agonist Activity | ||||
| EC50 | A7r5 rat thoracic aorta smooth muscle cells | 72.2 ± 17.9 nM | Half maximal effective concentration for agonist activity. | [1] |
| Emax | A7r5 cells | 37% | Maximum efficacy relative to the full agonist. | [1] |
| EC50 | Swiss 3T3 fibroblasts | 20.5 ± 2.8 nM | Half maximal effective concentration for agonist activity. | [1] |
| Emax | Swiss 3T3 fibroblasts | 33% | Maximum efficacy relative to the full agonist. | [1] |
| Antagonist Activity | ||||
| Ki | A7r5 cells | 296 ± 17 nM | Inhibitory constant, indicating binding affinity as an antagonist. | [1] |
| Kb | A7r5 cells | 182 ± 44 nM | Equilibrium dissociation constant for the antagonist. | [1] |
| -log Kb | A7r5 cells | 6.79 ± 0.1 | The negative logarithm of the equilibrium dissociation constant. | [1] |
| Radioligand Binding | ||||
| IC50high | Not specified | 312 ± 95 nM | High-affinity inhibitory concentration in a competition binding assay. | [1] |
Cross-Reactivity with Other Prostanoid Receptors:
-
EP2, EP4, DP, and TP Receptors: this compound exhibited "very minimal or no antagonistic effects" at these receptors.[1]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: FP Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Phosphoinositide Turnover Assay Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for FP Receptor
This assay is designed to determine the binding affinity of a test compound (this compound) to the FP receptor by measuring its ability to compete with a radiolabeled ligand ([³H]PGF2α).[2]
Materials:
-
Membrane Preparation: Homogenized tissue or cells expressing the FP receptor.
-
Radioligand: [³H]PGF2α.
-
Test Compound: this compound at various concentrations.
-
Binding Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[2]
-
Wash Buffer: Ice-cold binding buffer.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[2]
-
Scintillation Cocktail and Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation (e.g., 50-120 µg protein for tissue), the test compound (this compound) at various concentrations, and a fixed concentration of the radioligand ([³H]PGF2α).[2] The final reaction volume is typically 250 µL.[2]
-
Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[2]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Phosphoinositide (PI) Turnover Assay
This functional assay measures the ability of a compound to stimulate (as an agonist) or inhibit (as an antagonist) the FP receptor-mediated production of inositol phosphates (IPs), a downstream signaling event.[3][4]
Materials:
-
Cell Lines: A7r5 or Swiss 3T3 cells.[1]
-
Labeling Agent: [³H]myo-inositol.[5]
-
Stimulation Buffer: A physiological salt solution.
-
Lithium Chloride (LiCl): To inhibit inositol monophosphatase and allow for the accumulation of IPs.
-
Test Compound: this compound.
-
Agonist: A known FP receptor agonist (e.g., fluprostenol) for antagonist testing.[1]
-
Extraction Solution: e.g., a chloroform/methanol mixture.
-
Ion-Exchange Columns: For the separation of different inositol phosphates.[3]
-
Scintillation Cocktail and Counter.
Procedure:
-
Cell Labeling: Culture the cells in a medium containing [³H]myo-inositol for an extended period (e.g., 48 hours) to allow for its incorporation into membrane phosphoinositides.[5]
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl.
-
Stimulation:
-
Agonist Mode: Add this compound at various concentrations and incubate for a specific time.
-
Antagonist Mode: Add a fixed concentration of a known FP agonist in the presence of varying concentrations of this compound.
-
-
Extraction: Terminate the stimulation and extract the soluble inositol phosphates from the cells.
-
Separation: Apply the extracts to ion-exchange columns to separate the different inositol phosphate (B84403) species (IP1, IP2, IP3).[3]
-
Quantification: Elute the IPs and measure the radioactivity of each fraction using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]IPs produced against the concentration of the test compound to determine the EC50 (for agonist activity) or the Kb (for antagonist activity).
Conclusion
This compound is a well-characterized prostaglandin analogue that functions as a selective FP receptor antagonist with partial agonist properties.[1] The available data demonstrates its high specificity for the FP receptor over other tested prostanoid receptors, namely EP2, EP4, DP, and TP.[1] While a comprehensive screening against the entire GPCRome has not been published, the existing evidence strongly suggests that this compound is a valuable tool for studies specifically targeting the FP receptor, with a low likelihood of off-target effects at other prostaglandin receptor subtypes. Further research involving broader GPCR panels would be beneficial to fully elucidate its cross-reactivity profile.
References
- 1. This compound antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Assay of receptor-stimulated phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of an FP prostaglandin receptor on rat vascular smooth muscle cells (A7r5) coupled to phosphoinositide turnover and intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic analysis of receptor-activated phosphoinositide turnover - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Prostaglandin Receptor Modulators: A Comparative Analysis of AL-3138 and Latanoprost
In the landscape of glaucoma research and drug development, the modulation of the prostaglandin (B15479496) F receptor (FP receptor) has been a cornerstone for managing elevated intraocular pressure (IOP). This guide provides a detailed comparative analysis of two compounds that interact with this receptor, albeit in fundamentally different ways: the well-established IOP-lowering drug, latanoprost (B1674536), and the research compound, AL-3138. While both are analogs of prostaglandin F2α, their opposing mechanisms of action dictate their distinct pharmacological profiles and clinical applications.
Latanoprost, a widely prescribed medication for open-angle glaucoma and ocular hypertension, is a selective FP receptor agonist.[1][2] In contrast, this compound is characterized as a selective FP receptor antagonist, with partial agonist activity.[3][4] This critical difference means that while latanoprost activates the FP receptor to lower IOP, this compound primarily blocks the receptor's activation. Due to this opposing mechanism and the lack of clinical data on this compound for IOP reduction, a direct comparison of their therapeutic performance is not feasible. Instead, this guide will focus on a comparative analysis of their pharmacology, mechanism of action, and the experimental data that define their interaction with the FP receptor.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters for this compound and latanoprost based on available non-clinical and clinical data.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Cell Line/System | Reference |
| Receptor Activity | FP Receptor Antagonist (Partial Agonist) | A7r5 rat thoracic aorta smooth muscle cells, mouse Swiss 3T3 fibroblasts | [3][4] |
| Antagonist Potency (-log Kb) | 6.79 ± 0.1 | A7r5 cells | [3][4] |
| Binding Affinity (IC50high) | 312 ± 95 nM | FP receptors | [3][4] |
| Partial Agonist Efficacy (Emax) | 37% | A7r5 cells | [3][4] |
| Partial Agonist Potency (EC50) | 72.2 ± 17.9 nM | A7r5 cells | [3][4] |
Table 2: Clinical Efficacy of Latanoprost in Lowering Intraocular Pressure (IOP)
| Study | Duration | Baseline IOP (mmHg) | IOP Reduction with Latanoprost | Comparator |
| The Latanoprost Study Group[5] | 6 months | 25.2 | 8.5 mmHg (33.7%) | Timolol (B1209231) 0.5% (6.3 mmHg, 32.7%) |
| Alm A, et al.[6] | 1 year | 25.3 ± 3.0 | 7.9 mmHg (32%) | N/A |
| Mishima HK, et al.[7] | 1 year | 23.5 ± 2.2 | 5.4 ± 2.9 mmHg | N/A |
| A randomized, controlled comparison[8] | 28 days | Not specified | Dose-dependent | Latanoprostene bunod (various concentrations) |
| A 3-month clinical trial[9] | 3 months | ~17.5 | 2.3 mmHg (14.6%) | Bimatoprost (B1667075) 0.03% (3.4 mmHg, 19.9%) |
Mechanism of Action: A Tale of Agonism vs. Antagonism
The primary mechanism by which latanoprost lowers IOP is by increasing the uveoscleral outflow of aqueous humor.[1][10][11] As a prostaglandin F2α analog, latanoprost is a prodrug that is hydrolyzed to its active form, latanoprost acid, in the cornea.[1][2] Latanoprost acid then selectively binds to and activates the FP receptor in the ciliary muscle.[2][12] This activation triggers a signaling cascade that leads to the remodeling of the extracellular matrix in the ciliary muscle, reducing hydraulic resistance and facilitating the outflow of aqueous humor.[2][10]
Conversely, this compound acts as an antagonist at the FP receptor.[3][4] This means it binds to the receptor but does not elicit the full biological response. Instead, it blocks the receptor, preventing its activation by endogenous prostaglandins (B1171923) or synthetic agonists like latanoprost. While it exhibits some partial agonist activity, its primary pharmacological characterization is that of a competitive antagonist.[3][4] Therefore, this compound would be expected to counteract the IOP-lowering effects of FP receptor agonists.
Signaling Pathways
The opposing actions of latanoprost and this compound on the FP receptor-mediated signaling pathway are visualized below.
Caption: Signaling pathways of Latanoprost (agonist) and this compound (antagonist).
Experimental Protocols
As no direct comparative studies on the IOP-lowering effects of this compound and latanoprost exist, a detailed experimental protocol from such a study cannot be provided. However, based on the methodologies of published latanoprost studies, a hypothetical experimental design to compare the two compounds could be as follows:
Hypothetical Experimental Workflow for a Comparative IOP Study
Caption: Hypothetical workflow for a preclinical comparative IOP study.
Key Methodological Considerations:
-
Animal Model: The choice of animal model is crucial. Non-human primates, such as cynomolgus monkeys, are often used in preclinical glaucoma studies as their ocular anatomy and physiology are similar to humans. Both normotensive and laser-induced ocular hypertensive models would be valuable.
-
Drug Formulation and Administration: Both this compound and latanoprost would need to be formulated in an appropriate vehicle for topical ocular administration. The concentration and dosing frequency would need to be determined based on preliminary dose-ranging studies.
-
IOP Measurement: IOP would be measured at multiple time points before and after drug administration using a calibrated tonometer. Diurnal IOP variations should be taken into account.
-
Study Design: A randomized, masked, crossover study design would be ideal to minimize bias and inter-subject variability. A vehicle control group is essential to account for any effects of the formulation itself.
-
Outcome Measures: The primary outcome measure would be the change in IOP from baseline. Secondary outcome measures could include the duration of the IOP-lowering effect and any ocular side effects, such as conjunctival hyperemia.
Conclusion
This compound and latanoprost represent two sides of the same coin in the modulation of the FP receptor. Latanoprost, as a selective agonist, has a well-established and clinically proven efficacy in lowering IOP, making it a first-line treatment for glaucoma.[12][13] In contrast, this compound, as a selective antagonist, is a valuable research tool for probing the function of the FP receptor.[3][4] Its pharmacological profile suggests it would not be effective in lowering IOP via the same mechanism as latanoprost and could, in fact, inhibit the effects of FP receptor agonists.
For researchers and drug development professionals, the distinction between these two compounds is critical. While latanoprost serves as a benchmark for agonist-based IOP-lowering therapies, this compound provides a means to investigate the consequences of FP receptor blockade. Future research could explore the potential therapeutic applications of FP receptor antagonists in other ocular or systemic conditions, but based on current knowledge, a direct performance comparison with latanoprost for glaucoma management is not relevant. The divergent paths of these two molecules underscore the importance of understanding the specific mode of interaction with a therapeutic target to predict clinical outcomes.
References
- 1. Latanoprost - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A six-month, randomized, double-masked study comparing latanoprost with timolol in open-angle glaucoma and ocular hypertension. The Latanoprost Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Latanoprost, a prostaglandin analog, for glaucoma therapy. Efficacy and safety after 1 year of treatment in 198 patients. Latanoprost Study Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of latanoprost eye drops for glaucoma treatment: a 1-year study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bjo.bmj.com [bjo.bmj.com]
- 9. A 3-month clinical trial comparing the IOP-lowering efficacy of bimatoprost and latanoprost in patients with normal-tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Latanoprost. A review of its pharmacological properties, clinical efficacy and tolerability in the management of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 13. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
Validating the Selectivity of AL-3138 for the Prostaglandin F Receptor (FP)
A Comparative Analysis for Drug Development Professionals
The prostaglandin (B15479496) F (PGF2α) receptor, also known as the FP receptor, is a G-protein coupled receptor (GPCR) that mediates a variety of physiological effects, including smooth muscle contraction and inflammation.[1] Its role in regulating aqueous humor outflow has made it a key target for glaucoma therapies.[2][3] AL-3138 is a PGF2α analogue recognized for its antagonist properties at the FP receptor.[4][5] This guide provides a comparative analysis of this compound, validating its selectivity for the FP receptor against other prostanoid receptors and comparing its profile to other compounds.
Comparative Receptor Activity Profile
The selectivity of a compound is determined by comparing its binding affinity and functional activity across a panel of related receptors. This compound has been characterized as a potent and selective FP receptor antagonist.[4][5] Studies show it exhibits very minimal to no antagonistic effects at other prostanoid receptors, including EP2, EP4, DP, and TP.[4][5]
In functional assays, this compound acts as a partial agonist but is more prominently characterized by its antagonist potency.[4][5] Its ability to block the effects of potent FP agonists like fluprostenol, while remaining inactive at other receptor subtypes, underscores its selectivity. When compared to other purported FP antagonists such as phloretin (B1677691) and glibenclamide, this compound demonstrates significantly higher potency and a cleaner selectivity profile.[4][5] For instance, phloretin also shows activity at EP2 and DP receptors, compromising its specificity.[4][5]
Below is a summary of the functional and binding data for this compound and comparator compounds.
| Compound | Receptor | Parameter | Value (nM) | Cell Line |
| This compound | FP | EC50 (Agonist) | 72.2 ± 17.9 | A7r5 |
| FP | EC50 (Agonist) | 20.5 ± 2.8 | Swiss 3T3 | |
| FP | Ki (Antagonist) | 296 ± 17 | A7r5 | |
| FP | Kb (Antagonist) | 182 ± 44 | A7r5 | |
| FP | IC50 (Binding) | 312 ± 95 | - | |
| EP2, EP4, DP, TP | Antagonism | Minimal to none | - | |
| Phloretin | FP | -log Kb | 5.28 ± 0.09 | A7r5 |
| EP2, DP | Antagonism | Active | - | |
| Glibenclamide | FP | -log Kb | 3.58 ± 0.32 | A7r5 |
Data sourced from Sharif et al., 2000.[4][5]
Signaling & Experimental Workflow
The primary signaling pathway for the FP receptor involves its coupling to Gq/11 proteins, which activates phospholipase C (PLC).[1][2] This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium ([Ca²⁺]i).[1] The experimental validation of this compound's selectivity relies on assays that measure these downstream signals.
Caption: Simplified FP receptor Gq signaling pathway.
The selectivity of this compound is typically validated through a systematic workflow. This process involves initial binding assays to determine affinity for the target receptor, followed by functional assays to measure the biological response. Crucially, these tests are run in parallel across a panel of related receptors to establish a selectivity profile.
Caption: Workflow for determining receptor selectivity.
Experimental Protocols
The data presented in this guide are derived from established pharmacological assays. The detailed methodologies are crucial for the reproducibility and validation of the findings.
1. Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of a compound for a receptor by measuring how effectively it competes with a radiolabeled ligand known to bind to the receptor.
-
Objective: To determine the binding affinity (IC50, Ki) of this compound for the FP receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human FP receptor.
-
Radioligand: [³H]PGF2α or a suitable high-affinity radiolabeled FP agonist.
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: e.g., Tris-HCl buffer with appropriate ions (Mg²⁺, Ca²⁺).
-
Glass fiber filters and a cell harvester for separation of bound and free radioligand.
-
-
Protocol:
-
A constant concentration of the radioligand (typically at or below its Kd value) is incubated with the cell membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes (and thus the bound radioligand).[6]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.[6][7]
-
2. Functional Assay (Inositol Phosphate Turnover)
This assay measures the functional consequence of receptor activation, specifically the production of the second messenger inositol phosphate (IP), to determine a compound's efficacy (Emax) and potency (EC50 or Kb).[8]
-
Objective: To determine the antagonist potency (Kb) of this compound at the FP receptor.
-
Materials:
-
Whole cells expressing the FP receptor (e.g., A7r5 rat aorta smooth muscle cells or Swiss 3T3 fibroblasts).[4][5]
-
[³H]-myo-inositol for metabolic labeling of cellular phosphoinositides.
-
FP agonist (e.g., fluprostenol) to stimulate the receptor.
-
Test Compound: this compound at various concentrations.
-
Lithium Chloride (LiCl) to inhibit inositol monophosphatase and allow IP accumulation.
-
Ion-exchange chromatography columns to separate [³H]-IPs.
-
-
Protocol:
-
Cells are cultured and pre-labeled by incubating them with [³H]-myo-inositol for 24-48 hours.
-
On the day of the experiment, cells are washed and pre-incubated with LiCl-containing buffer.
-
For antagonist evaluation, cells are pre-treated with increasing concentrations of this compound for a defined period (e.g., 15 minutes).[8]
-
A fixed, sub-maximal concentration of an FP agonist (e.g., 100 nM fluprostenol) is then added to stimulate IP production, and the incubation continues for about an hour.[8]
-
The reaction is stopped, and the cells are lysed.
-
The total water-soluble [³H]-inositol phosphates are isolated from the cell lysate using anion-exchange chromatography.[8]
-
The amount of radioactivity corresponding to the IP fraction is measured by scintillation counting.
-
The antagonist potency (Kb) is calculated from the rightward shift in the agonist's concentration-response curve caused by this compound, often using the Schild equation.[8]
-
Conclusion
The experimental data robustly support the characterization of this compound as a highly selective antagonist for the FP receptor.[4][5] Its high potency at the FP receptor, combined with minimal activity at other prostanoid receptors, distinguishes it from less selective compounds.[4][5] This makes this compound a valuable pharmacological tool for investigating FP receptor-mediated functions and a strong candidate for therapeutic development where specific FP receptor blockade is desired.
References
- 1. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 2. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: AL-3138 vs. siRNA Knockdown for FP Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of two key methods for inhibiting the Prostaglandin F Receptor (FP Receptor).
The Prostaglandin F receptor (FP receptor), a G protein-coupled receptor, plays a crucial role in a variety of physiological processes, including uterine contraction, intraocular pressure regulation, and smooth muscle cell function. Its involvement in pathological conditions has made it a significant target for therapeutic intervention and functional studies. Researchers aiming to inhibit FP receptor activity primarily have two distinct methodologies at their disposal: pharmacological antagonism with molecules like AL-3138 and genetic knockdown using small interfering RNA (siRNA). This guide provides a comprehensive comparison of these two approaches, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound | siRNA Knockdown of FP Receptor |
| Mechanism of Action | Pharmacological antagonist that competitively or non-competitively blocks the ligand-binding site of the FP receptor.[1] | Post-transcriptional gene silencing by degrading FP receptor mRNA, leading to reduced protein expression. |
| Target | FP receptor protein. | FP receptor mRNA. |
| Mode of Inhibition | Reversible or irreversible binding to the receptor protein. | Transient reduction of receptor protein synthesis. |
| Onset of Action | Rapid, typically within minutes to hours of administration. | Delayed, requiring hours to days for mRNA degradation and subsequent protein depletion.[2] |
| Duration of Effect | Dependent on the compound's half-life and clearance rate. | Transient, typically lasting for several days depending on cell division and siRNA stability. |
| Specificity | High selectivity for the FP receptor over other prostanoid receptors (EP2, EP4, DP, and TP).[3] | Can be highly specific to the target mRNA sequence, but off-target effects are a potential concern.[4][5][6] |
| Potential for Off-Target Effects | Minimal at other prostanoid receptors, but potential for interaction with other unforeseen targets.[3] | Can cause unintended silencing of other genes with partial sequence homology, particularly in the "seed region".[4][5][6] |
| Application | In vitro and in vivo functional studies, pharmacological profiling. | In vitro and in vivo gene function studies, target validation. |
| Quantification of Effect | Measured by antagonist potency (Ki, Kb) in functional assays (e.g., inositol (B14025) phosphate (B84403) accumulation).[3] | Measured by the percentage of mRNA and protein knockdown via qRT-PCR and Western blot, respectively.[7][8] |
Quantitative Performance Data
The following tables summarize key quantitative parameters for both this compound and siRNA-mediated knockdown of the FP receptor.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| Antagonist Potency (Ki) | 296 ± 17 nM | A7r5 rat thoracic aorta smooth muscle cells | Inositol Phosphate Accumulation | [3] |
| Antagonist Potency (Kb) | 182 ± 44 nM | A7r5 rat thoracic aorta smooth muscle cells | Inositol Phosphate Accumulation | [3] |
| Binding Affinity (IC50high) | 312 ± 95 nM | - | [3H]PGF2α Binding | [3] |
| Partial Agonist Efficacy (EC50) | 72.2 ± 17.9 nM | A7r5 cells | Inositol Phosphate Accumulation | [3] |
| Partial Agonist Efficacy (EC50) | 20.5 ± 2.8 nM | Swiss 3T3 fibroblasts | Inositol Phosphate Accumulation | [3] |
Ki (inhibitor constant) and Kb (dissociation constant of the antagonist) are measures of the antagonist's potency. A lower value indicates higher potency. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. EC50 is the concentration of a drug that gives half-maximal response.
Table 2: Expected Performance of FP Receptor siRNA Knockdown
| Parameter | Expected Outcome | Method of Quantification | Considerations |
| mRNA Knockdown Efficiency | >70-90% reduction | Quantitative Real-Time PCR (qRT-PCR) | Efficiency is dependent on siRNA sequence, transfection efficiency, and cell type.[9][10] |
| Protein Knockdown Efficiency | >50-90% reduction | Western Blot, Immunofluorescence | Protein knockdown is typically less than mRNA knockdown and is influenced by protein half-life.[7][9][11] |
| Duration of Knockdown | 2-7 days | qRT-PCR, Western Blot | Duration depends on cell division rate and siRNA stability. |
| Off-Target Effects | Variable | Microarray, RNA-sequencing | Sequence-dependent and can be minimized by careful siRNA design and using low siRNA concentrations.[4][5][6] |
Signaling Pathways and Experimental Workflows
To understand the impact of these inhibitory methods, it is crucial to visualize the underlying molecular pathways and the experimental steps involved in their application and validation.
FP Receptor Signaling Pathway
The FP receptor primarily signals through the Gq alpha subunit of the heterotrimeric G protein. This initiates a cascade leading to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Additionally, the FP receptor can couple to G12/G13, leading to the activation of the Rho signaling pathway, which is involved in cytoskeletal changes.[1][12]
Caption: FP Receptor signaling cascade.
Experimental Workflow: this compound Treatment and Analysis
This workflow outlines the key steps for evaluating the antagonistic effect of this compound on FP receptor activity.
Caption: this compound experimental workflow.
Experimental Workflow: siRNA Knockdown of FP Receptor and Validation
This workflow details the process of reducing FP receptor expression using siRNA and validating the knockdown efficiency.
Caption: siRNA knockdown and validation workflow.
Detailed Experimental Protocols
Protocol 1: Pharmacological Inhibition of FP Receptor with this compound in A7r5 Cells
This protocol is adapted from studies characterizing this compound's antagonist properties.[3]
Materials:
-
A7r5 rat thoracic aorta smooth muscle cells
-
Culture medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
This compound
-
FP receptor agonist (e.g., Prostaglandin F2α or Fluprostenol)
-
Inositol phosphate accumulation assay kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture A7r5 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂. Seed cells in 24-well plates and grow to near confluency.
-
Pre-treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, wash the cells with serum-free DMEM.
-
Add varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
FP Receptor Stimulation:
-
Add a fixed concentration of the FP receptor agonist (e.g., 100 nM PGF2α) to the wells already containing this compound or vehicle.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Inositol Phosphate (IP) Accumulation Assay:
-
Terminate the reaction by adding the lysis buffer provided in the IP accumulation assay kit.
-
Measure the accumulation of inositol phosphates according to the manufacturer's instructions, typically involving ion-exchange chromatography followed by scintillation counting.
-
-
Data Analysis:
-
Plot the concentration-response curves for the FP agonist in the presence and absence of different concentrations of this compound.
-
Calculate the antagonist potency (Ki and Kb values) using appropriate pharmacological models (e.g., Schild analysis for competitive antagonism).
-
Protocol 2: siRNA-Mediated Knockdown of FP Receptor in Swiss 3T3 Cells
Materials:
-
Swiss 3T3 mouse embryonic fibroblasts
-
Culture medium: DMEM with 10% FBS
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for protein extraction and Western blotting (including an anti-FP receptor antibody)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed Swiss 3T3 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
-
siRNA Transfection:
-
On the day of transfection, prepare two sets of tubes: one for the FP receptor siRNA and one for the negative control siRNA.
-
For each well to be transfected, dilute the siRNA (e.g., to a final concentration of 10-50 nM) in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's protocol.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Add the siRNA-transfection reagent complexes to the cells in fresh, serum-free medium.
-
Incubate the cells at 37°C for 4-6 hours.
-
After the incubation, add serum-containing medium.
-
-
Post-Transfection Incubation:
-
Incubate the cells for 24-72 hours to allow for mRNA degradation and protein knockdown. The optimal time should be determined empirically.
-
-
Validation of Knockdown:
-
mRNA Level (qRT-PCR):
-
At 24-48 hours post-transfection, harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify FP receptor mRNA levels using qRT-PCR, normalizing to a housekeeping gene (e.g., GAPDH, β-actin).
-
Calculate the percentage of knockdown relative to the negative control siRNA-treated cells.
-
-
Protein Level (Western Blot):
-
At 48-72 hours post-transfection, lyse the cells and collect the protein extracts.
-
Determine protein concentration using a suitable assay (e.g., BCA).
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody against the FP receptor and a loading control (e.g., β-actin).
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Quantify the band intensities to determine the percentage of protein knockdown.
-
-
Conclusion and Recommendations
The choice between this compound and siRNA knockdown for inhibiting the FP receptor depends on the specific research question and experimental context.
This compound is the preferred method for:
-
Rapid and reversible inhibition: When the experimental design requires a quick onset and offset of FP receptor blockade.
-
Pharmacological studies: For characterizing the role of the FP receptor in acute physiological responses.
-
High-throughput screening: As a tool to identify other potential FP receptor modulators.
siRNA knockdown is more suitable for:
-
Studying the long-term consequences of reduced FP receptor expression: When investigating the role of the receptor in processes like cell proliferation, differentiation, or chronic disease models.
-
Target validation: To confirm that a phenotype is indeed mediated by the FP receptor before embarking on a drug discovery program.
-
Investigating the role of the FP receptor protein itself, independent of its ligand-binding activity.
For a comprehensive understanding of FP receptor function, a combination of both approaches is often the most powerful strategy. For instance, a phenotype observed with siRNA knockdown can be rescued by expressing a siRNA-resistant form of the FP receptor, confirming the specificity of the effect. Subsequently, this compound could be used to dissect the role of ligand binding in that specific phenotype. By carefully considering the strengths and limitations of each method, researchers can effectively probe the multifaceted roles of the FP receptor in health and disease.
References
- 1. Activation of FP prostanoid receptor isoforms leads to Rho-mediated changes in cell morphology and in the cell cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - US [thermofisher.com]
- 3. This compound antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target effects of siRNA specific for GFP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arep.med.harvard.edu [arep.med.harvard.edu]
- 7. Using RNA Interference to Study Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Performing appropriate RNAi control experiments [qiagen.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. Guidelines for transfection of siRNA [qiagen.com]
- 17. Controls for RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 18. GenePharma | Control for siRNA [genepharma.com]
- 19. What are the most important controls for my siRNA experiment? [horizondiscovery.com]
A Comparative Analysis of AL-3138 and AL-8810: An In Vivo Efficacy Assessment Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of two prostaglandin (B15479496) F2α (FP) receptor antagonists, AL-3138 and AL-8810. The primary focus of this document is to present available experimental data, detail relevant methodologies, and illustrate key biological pathways and experimental workflows to aid in the assessment of these compounds for research and development purposes.
Summary of Efficacy Data
In vitro studies have characterized both this compound and AL-8810 as antagonists of the FP receptor. AL-8810 is described as a competitive antagonist, while this compound appears to exhibit non-competitive antagonist properties.
Table 1: Summary of In Vivo Efficacy Data for AL-8810
| Compound | Animal Model | Dosage/Administration | Effect on Intraocular Pressure (IOP) | Citation |
| AL-8810 | Wild-type mice | 10 mM (topical) | Minimal effect on IOP when administered alone.[1] | [1] |
Note on this compound: Extensive literature searches did not yield publicly available in vivo studies assessing the efficacy of this compound on intraocular pressure. Therefore, a direct quantitative comparison of the in vivo IOP-lowering effects of this compound and AL-8810 cannot be compiled at this time.
Experimental Protocols
The following section details a general methodology for assessing the in vivo efficacy of FP receptor antagonists in reducing intraocular pressure, based on established protocols in preclinical ophthalmic research.
1. Animal Models:
-
Species: Common models for glaucoma research include mice (e.g., C57BL/6) and rabbits (e.g., New Zealand White).[2] Mice are often used for genetic studies, while the larger eye of the rabbit can be advantageous for certain procedures.[2]
-
Induction of Ocular Hypertension: To mimic glaucomatous conditions, ocular hypertension can be induced through various methods, such as the injection of microbeads into the anterior chamber to obstruct aqueous humor outflow.[3][4]
2. Drug Formulation and Administration:
-
Formulation: The compounds (this compound or AL-8810) are typically dissolved in a sterile vehicle suitable for topical ophthalmic administration.
-
Administration: A precise volume of the drug solution is administered topically to the cornea of the animal using a calibrated micropipette. The contralateral eye may receive the vehicle alone to serve as a control.
3. Intraocular Pressure (IOP) Measurement:
-
Technique: IOP is measured using a tonometer. Rebound tonometry (e.g., TonoVet) is a commonly used, non-invasive method for conscious animals, while applanation or microneedle tonometry can be used in anesthetized animals.[2][5][6]
-
Procedure: Baseline IOP is measured before drug administration. Subsequent measurements are taken at multiple time points after administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the onset, magnitude, and duration of the IOP-lowering effect.
4. Data Analysis:
-
The change in IOP from baseline is calculated for both the treated and control eyes.
-
Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the IOP reduction in the treated group compared to the control group.
Visualizing Key Processes
To further elucidate the context of this comparison, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Prostaglandin FP Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vivo Efficacy Assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of rebound tonometry for intraocular pressure measurement in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of an experimental glaucoma animal model: A comparison of microbead injection with or without hydroxypropyl methylcellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
A Guide to Understanding Antagonism: A Comparative Analysis of AL-3138 and Non-Competitive Enzyme Inhibition
For researchers and professionals in drug development, a precise understanding of a compound's mechanism of action is paramount. This guide provides a comparative analysis of AL-3138, a known selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor, and the classical pharmacological model of non-competitive enzyme inhibition. While the user's initial query suggested this compound exhibits non-competitive kinetics, it is crucial to clarify that this compound is a receptor antagonist, not an enzyme inhibitor.[1][2][3] This distinction is fundamental, as the molecular targets and the resultant cellular effects differ significantly.
This guide will elucidate the mechanism of this compound as a non-competitive FP receptor antagonist and contrast it with the kinetics of a non-competitive enzyme inhibitor. By presenting experimental data, detailed protocols, and clear visualizations, we aim to provide a comprehensive resource for distinguishing between these two important pharmacological concepts.
Data Presentation: A Comparative Overview
The following table summarizes the key differences in the pharmacological effects of a non-competitive receptor antagonist like this compound and a non-competitive enzyme inhibitor.
| Parameter | Non-Competitive Receptor Antagonist (e.g., this compound) | Non-Competitive Enzyme Inhibitor |
| Target | G-protein coupled receptor (FP Receptor) | Enzyme |
| Binding Site | Allosteric site on the receptor | Allosteric site on the enzyme |
| Effect on Agonist/Substrate Binding | Does not prevent agonist binding to the active site | Does not prevent substrate binding to the active site[4] |
| Effect on Maximum Response (Emax) / Maximum Velocity (Vmax) | Reduces the maximum response (Emax) of the agonist | Reduces the maximum velocity (Vmax) of the enzyme[5][6] |
| Effect on Agonist Potency (EC50) / Substrate Affinity (Km) | EC50 of the agonist is typically unchanged | Km of the substrate is unchanged[5][6] |
| Key Quantitative Metrics | IC50, Ki, Kb | IC50, Ki |
| Example Compound | This compound | Alanine (inhibits pyruvate (B1213749) kinase)[4] |
Experimental Protocols
To characterize and differentiate between a non-competitive receptor antagonist and a non-competitive enzyme inhibitor, distinct experimental approaches are employed.
Characterization of a Non-Competitive Receptor Antagonist (e.g., this compound)
1. Radioligand Binding Assays: These assays are fundamental to determining the binding affinity of the antagonist to its receptor.[7][8]
-
Objective: To determine the inhibition constant (Ki) of the antagonist.
-
Principle: A radiolabeled ligand with known affinity for the receptor is used. The ability of the unlabeled antagonist (e.g., this compound) to displace the radioligand is measured.
-
Procedure:
-
Prepare cell membranes expressing the target receptor (e.g., FP receptor).
-
Incubate the membranes with a fixed concentration of a radiolabeled agonist (e.g., [3H]PGF2α) and varying concentrations of the unlabeled antagonist (this compound).[1]
-
Separate the bound from the free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is the IC50. This can be converted to a Ki value using the Cheng-Prusoff equation.
-
2. Functional Assays (e.g., Inositol (B14025) Phosphate Accumulation Assay): These assays measure the ability of the antagonist to inhibit the cellular response induced by an agonist.
-
Objective: To determine the functional potency of the antagonist (e.g., Kb).
-
Principle: The FP receptor is a Gq-coupled receptor, and its activation leads to the production of inositol phosphates (IPs).[9][10] The antagonist's ability to block this agonist-induced IP production is quantified.
-
Procedure:
-
Culture cells expressing the FP receptor (e.g., A7r5 or Swiss 3T3 cells).[1]
-
Pre-incubate the cells with varying concentrations of the antagonist (this compound).
-
Stimulate the cells with a fixed concentration of an FP receptor agonist (e.g., fluprostenol).
-
Lyse the cells and measure the accumulation of inositol phosphates, often using a radioactive precursor like [3H]myo-inositol.
-
The concentration of the antagonist that produces a 50% reduction in the agonist's maximal response is determined.
-
Characterization of a Non-Competitive Enzyme Inhibitor
1. Enzyme Kinetic Assays: These assays determine the effect of the inhibitor on the enzyme's catalytic activity.
-
Objective: To determine the Vmax and Km of the enzyme in the presence and absence of the inhibitor.
-
Principle: The rate of the enzymatic reaction is measured at various substrate concentrations, both with and without the inhibitor.
-
Procedure:
-
Prepare a solution containing the enzyme and a suitable buffer.
-
In separate reaction sets, add a fixed concentration of the non-competitive inhibitor or a vehicle control.
-
Initiate the reaction by adding varying concentrations of the substrate.
-
Measure the rate of product formation or substrate depletion over time using a spectrophotometer or other appropriate detection method.
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km for both conditions. In non-competitive inhibition, Vmax will decrease in the presence of the inhibitor, while Km will remain unchanged.[5][6]
-
Visualizing the Mechanisms
To further clarify the distinct mechanisms of action, the following diagrams illustrate the signaling pathways and logical relationships involved.
References
- 1. This compound antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 5. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. Prostaglandin E2 selectively antagonizes prostaglandin F2alpha-stimulated T-cell factor/beta-catenin signaling pathway by the FPB prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Off-Target Profile of AL-3138: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive evaluation of the off-target effects of AL-3138, a selective prostaglandin (B15479496) F2α (FP) receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document compares this compound with alternative FP receptor antagonists, presenting supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Executive Summary
This compound is a potent antagonist of the FP receptor, demonstrating partial agonist activity. Its off-target profile, as indicated by available data, shows high selectivity for the FP receptor with minimal to no antagonistic effects on other prostanoid receptors such as EP2, EP4, DP, and TP. This makes it a valuable tool for studying FP receptor-mediated signaling. This guide compares this compound primarily with AL-8810, another well-characterized FP receptor antagonist, and other compounds like AS-604872 and PDC31. While comprehensive off-target screening against a broad panel of unrelated receptors is not publicly available for these compounds, the existing data provides a strong indication of their selectivity within the prostanoid receptor family.
Comparative Analysis of FP Receptor Antagonists
The following tables summarize the quantitative data for this compound and its alternatives based on key pharmacological parameters.
Table 1: Potency and Efficacy of this compound and AL-8810 as FP Receptor Partial Agonists
| Compound | Cell Line | EC50 (nM) | Emax (%) (relative to full agonist) |
| This compound | A7r5 | 72.2 ± 17.9 | 37 |
| Swiss 3T3 | 20.5 ± 2.8 | 33 | |
| AL-8810 | A7r5 | 261 ± 44 | 19 |
| Swiss 3T3 | 186 ± 63 | 23 |
Table 2: Antagonist Potency of FP Receptor Antagonists
| Compound | Antagonist Parameter | Value | Cell Line | Notes |
| This compound | Ki (nM) | 296 ± 17 | A7r5 | Non-competitive antagonist[1] |
| Kb (nM) | 182 ± 44 | A7r5 | ||
| AL-8810 | pA2 | 6.68 ± 0.23 | A7r5 | Competitive antagonist[2] |
| Ki (nM) | 426 ± 63 | A7r5 | ||
| AS-604872 | Ki (nM) | 35 (human) | - | Selective FP antagonist[3] |
| PDC31 | - | - | - | Allosteric inhibitor[1][4] |
Table 3: Off-Target Selectivity Profile Against Prostanoid Receptors
| Compound | EP2 | EP4 | DP | TP |
| This compound | Minimal to no antagonism | Minimal to no antagonism | Minimal to no antagonism | Minimal to no antagonism |
| AL-8810 | No significant inhibition at 10 µM | No significant inhibition at 10 µM | No significant inhibition at 10 µM | No significant inhibition at 10 µM |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: FP Receptor Signaling Pathway and Action of this compound.
Caption: Experimental Workflows for Characterizing FP Antagonists.
Detailed Experimental Protocols
Phosphoinositide Turnover Assay
This assay measures the ability of an antagonist to inhibit agonist-induced production of inositol phosphates (IPs), a downstream signaling event of FP receptor activation.
a. Cell Culture and Labeling:
-
A7r5 rat thoracic aorta smooth muscle cells or Swiss 3T3 fibroblasts are cultured in appropriate media.
-
Cells are seeded in 24-well plates and grown to near confluency.
-
The cells are then incubated with [³H]-myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.
b. Antagonist and Agonist Treatment:
-
After labeling, cells are washed and pre-incubated with a range of concentrations of the antagonist (e.g., this compound) or vehicle for a specified time.
-
An FP receptor agonist (e.g., fluprostenol) is then added at a concentration known to elicit a submaximal response (e.g., EC80) and incubated for an additional period.
c. Inositol Phosphate Isolation and Quantification:
-
The incubation is terminated by aspirating the medium and adding ice-cold formic acid to lyse the cells and extract the soluble IPs.
-
The cell lysates are neutralized, and the total [³H]-IPs are separated from free [³H]-inositol using anion-exchange chromatography columns.
-
The radioactivity of the eluted IP fraction is measured by liquid scintillation counting.
d. Data Analysis:
-
The amount of [³H]-IPs produced is expressed as a percentage of the response to the agonist alone.
-
IC50 values for the antagonists are determined by non-linear regression analysis. For non-competitive antagonists like this compound, the inhibitory constant (Ki) can be calculated. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.
Radioligand Binding Assay
This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to the FP receptor.
a. Membrane Preparation:
-
Cells or tissues expressing the FP receptor are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard protein assay.
b. Binding Reaction:
-
In a multi-well plate, a fixed amount of cell membrane preparation is incubated with a constant concentration of a radiolabeled FP receptor agonist (e.g., [³H]-PGF2α).
-
Increasing concentrations of the unlabeled competitor compound (e.g., this compound) are added to the wells.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard FP receptor agonist.
c. Separation and Quantification:
-
The binding reaction is allowed to reach equilibrium.
-
The reaction mixture is then rapidly filtered through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
d. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The percentage of specific binding is plotted against the logarithm of the competitor concentration.
-
IC50 values are determined from the competition curves, and the inhibitory constant (Ki) is calculated using the Cheng-Prusoff equation.
Conclusion
This compound is a highly selective FP receptor antagonist with well-characterized potency and a non-competitive mechanism of action. When compared to other FP receptor antagonists such as AL-8810, it exhibits a distinct pharmacological profile. The available data strongly suggests that its off-target effects within the prostanoid receptor family are minimal. However, for a complete understanding of its safety profile, further evaluation against a broader panel of G-protein coupled receptors and other potential off-targets would be beneficial. The detailed protocols provided in this guide offer a standardized framework for conducting such comparative studies.
References
- 1. Direct interrogation of context-dependent GPCR activity with a universal biosensor platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Proper Disposal of AL-3138
Pre-Disposal Planning and Hazard Assessment
Before beginning any work that will generate AL-3138 waste, a thorough hazard assessment must be conducted. This involves:
-
Obtaining and reviewing the Safety Data Sheet (SDS): The SDS is the most critical document for understanding the physical, chemical, and toxicological properties of this compound. It will provide specific information on handling, storage, personal protective equipment (PPE), and disposal.
-
Identifying potential hazards: Based on the SDS, determine the specific hazards associated with this compound (e.g., toxicity, reactivity, flammability). As a prostaglandin (B15479496) analogue, it may have potent biological effects and should be handled with care.
-
Developing a waste management plan: In consultation with your EHS department, establish a clear plan for the collection, labeling, storage, and disposal of all this compound waste streams.
Segregation and Collection of this compound Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.
-
Dedicated Waste Containers: Use separate, clearly labeled, and chemically compatible waste containers for this compound waste. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Types of Waste:
-
Solid Waste: This includes contaminated consumables such as gloves, pipette tips, and absorbent paper. Collect this waste in a designated, lined container.
-
Liquid Waste: This includes unused solutions, reaction mixtures, and solvent rinses containing this compound. Collect liquid waste in a sealed, leak-proof container. The first rinse of any container that held this compound should be treated as hazardous waste.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific components and their approximate concentrations if in a mixture.
Storage of this compound Waste
Temporary storage of hazardous waste in the laboratory must be done safely to minimize risks.
-
Designated Accumulation Area: Store waste containers in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: All liquid waste containers must be kept in secondary containment to prevent spills from spreading.
-
Container Integrity: Ensure waste containers are in good condition, kept closed except when adding waste, and stored away from incompatible materials.
Disposal Procedures
Never dispose of this compound down the drain or in the regular trash. All disposal must be handled through your institution's hazardous waste program.
-
Requesting a Pickup: Once a waste container is full or is no longer being used, arrange for a waste pickup with your EHS department. Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a phone call.
-
Documentation: Complete any required hazardous waste disposal forms accurately and completely. This documentation is essential for regulatory compliance.
Spill and Emergency Procedures
In the event of a spill of this compound, immediate and appropriate action is necessary.
-
Consult the SDS: The SDS will provide specific instructions for spill cleanup.
-
Evacuate and Notify: For large or highly hazardous spills, evacuate the area and notify your EHS department and emergency services immediately.
-
Cleanup: For minor spills, and only if you are trained and have the appropriate PPE and spill kit materials, proceed with cleanup according to your institution's protocols. All materials used for spill cleanup must be disposed of as hazardous waste.
Data Presentation: this compound Properties (Template)
The following table is a template to be populated with data from the official this compound Safety Data Sheet.
| Property | Value | Source |
| Chemical Name | 11-Deoxy-16-fluoro PGF2α | Manufacturer |
| CAS Number | 64603-03-8 | Manufacturer |
| Molecular Formula | C₂₀H₃₃FO₅ | Manufacturer |
| Molar Mass | 372.47 g/mol | Manufacturer |
| Physical State | e.g., Solid, Liquid, Gas | SDS Section 9 |
| Appearance | e.g., White powder, Colorless oil | SDS Section 9 |
| Odor | e.g., Odorless, Pungent | SDS Section 9 |
| Solubility | e.g., Soluble in ethanol, insoluble in water | SDS Section 9 |
| GHS Hazard Pictograms | Insert Pictograms | SDS Section 2 |
| GHS Hazard Statements | e.g., H302: Harmful if swallowed | SDS Section 2 |
| Disposal Considerations | e.g., P501: Dispose of contents/container to an approved waste disposal plant | SDS Section 13 |
Experimental Protocols
Detailed experimental protocols involving this compound must be developed in accordance with the specific procedures of your research. These protocols should incorporate the safety and handling information provided in the SDS and your institution's standard operating procedures for working with potent compounds.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: General workflow for the proper disposal of this compound.
Comprehensive Safety and Handling Protocol for AL-3138 (Aluminum Iodide)
This document provides essential safety, handling, and disposal protocols for AL-3138, chemically identified as Aluminum Iodide (AlI₃). The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. This compound is a solid that is corrosive and reacts violently with water, necessitating stringent safety measures.[1]
Personal Protective Equipment (PPE) and Hazard Mitigation
Due to its hazardous nature, including causing severe skin burns and eye damage, appropriate personal protective equipment must be worn at all times when handling this compound.[1]
Table 1: Personal Protective Equipment (PPE) Requirements for this compound
| Category | Required Equipment | Specification and Purpose |
|---|---|---|
| Eye and Face Protection | Chemical safety goggles and face shield | To protect against dust, splashes, and vapors.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option.[2] Gloves must be inspected before use and removed using the proper technique to avoid skin contact. |
| Body Protection | Protective clothing and lab coat | To prevent skin contact with the chemical.[1] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling in poorly ventilated areas or when dust is generated. All handling should ideally be done in a chemical fume hood.[1] |
Emergency First Aid Procedures
In case of accidental exposure, immediate and appropriate first aid is crucial.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Protocol |
|---|---|
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with water or shower for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention from an ophthalmologist.[1][3] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Operational and Disposal Plans
Handling and Storage Protocols
Strict procedures for handling and storage are necessary to prevent accidents and maintain the chemical's stability.
-
Handling:
-
Always use this compound within a well-ventilated area, preferably a chemical fume hood.[1]
-
Handle under an inert atmosphere to prevent contact with moisture.[1]
-
Avoid breathing dust, fumes, or vapors.[1]
-
Thoroughly wash hands and any exposed skin after handling.[1]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]
-
-
Storage:
Experimental Workflow: In-Situ Preparation of Aluminum Iodide
This compound (Aluminum Iodide) is often prepared in-situ for immediate use in chemical reactions. The following is a general workflow for its preparation.
Caption: A typical experimental workflow for the in-situ preparation of this compound.
Detailed Experimental Protocol: A representative procedure for the in-situ preparation of Aluminum Iodide is as follows:
-
In a reaction vessel under an inert atmosphere, combine aluminum powder (or foil) and elemental iodine.
-
Add a suitable inert solvent, such as toluene (B28343) or acetonitrile.
-
Stir the mixture and heat it to reflux for approximately 3 hours.
-
The completion of the reaction is indicated by the fading of the purple color of the iodine.
-
The resulting solution containing this compound can then be used directly for subsequent synthetic steps.
Disposal Plan
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of in compliance with all federal, state, and local regulations.[1]
Caption: Logical workflow for the safe disposal of this compound waste.
Disposal Procedure:
-
Do not dispose of this compound in the regular trash or down the drain.
-
Collect all waste material, including empty containers and contaminated items, in a designated hazardous waste container.
-
Ensure the waste container is properly labeled with the contents and associated hazards.
-
Store the waste container in a secure, designated area away from incompatible materials.
-
Contact your institution's environmental health and safety department or a licensed hazardous waste disposal company to arrange for proper disposal.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
